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Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of Ceritinib (LDK378) TFA Salt in ALK-Rearranged NSCLC

Executive Summary This technical guide delineates the molecular pharmacology, mechanism of action (MoA), and experimental utility of Ceritinib (LDK378) Trifluoroacetate (TFA) salt. Designed for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular pharmacology, mechanism of action (MoA), and experimental utility of Ceritinib (LDK378) Trifluoroacetate (TFA) salt. Designed for researchers and drug development professionals, this document moves beyond basic descriptions to explore the structural kinetics that allow Ceritinib to overcome first-generation tyrosine kinase inhibitor (TKI) resistance. We provide validated protocols for in vitro reconstitution and signaling analysis, ensuring reproducibility in preclinical settings.

Part 1: Molecular Pharmacology & Structural Dynamics

Chemical Identity: The TFA Salt Context

In preclinical research, Ceritinib is frequently supplied as a Trifluoroacetate (TFA) salt (Ceritinib


 xTFA). Unlike the clinical dihydrochloride salt, the TFA salt form is often preferred in early-stage discovery for its favorable solubility profile in organic solvents like DMSO during high-throughput screening.
  • Compound: Ceritinib (LDK378)[1][2][3]

  • Class: Second-generation, ATP-competitive ALK Tyrosine Kinase Inhibitor (TKI).[1]

  • Chemical Role: 2,4-diaminopyrimidine derivative.

  • Critical Handling: The TFA counterion is acidic. When transitioning from chemical stocks to cellular assays, buffering capacity of the culture media (HEPES/Bicarbonate) is critical to prevent pH-induced cytotoxicity, which can be mistaken for drug potency.

Binding Mechanism

Ceritinib functions as a mono-specific, ATP-competitive inhibitor. It binds to the kinase domain of the EML4-ALK fusion protein.[4][5]

  • Binding Mode: Ceritinib forms a U-shaped conformation within the ATP-binding pocket. It establishes hydrogen bonds with the hinge region of the kinase (residues Met1199).

  • Potency: In enzymatic assays, Ceritinib exhibits an IC50 of ~0.15 nM against ALK, making it approximately 20-fold more potent than Crizotinib.[1]

Part 2: Mechanism of Action (Core Signaling)

Inhibition of Oncogenic Addiction

In ALK-rearranged NSCLC, the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene results in constitutive dimerization and ligand-independent autophosphorylation.

Ceritinib blockade results in:

  • Dephosphorylation: Rapid loss of Y1604 (major phosphorylation site) on ALK.

  • Signal Termination: Prevention of adaptor protein recruitment (GRB2, SHC, IRS-1).

  • Apoptosis Induction: Downregulation of survival factors (Bcl-xL) and upregulation of pro-apoptotic BIM.

Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by Ceritinib.

Ceritinib_MoA Ceritinib Ceritinib (LDK378) ALK EML4-ALK Fusion (Constitutively Active) Ceritinib->ALK Inhibits (ATP Comp.) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 (Gene Expression) ALK->STAT3 AKT AKT (Survival) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (BIM Upregulation) mTOR->Apoptosis Blocks Survival MEK MEK RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK G1_Arrest G1 Cell Cycle Arrest ERK->G1_Arrest Blocks Proliferation

Caption: Ceritinib inhibits EML4-ALK autophosphorylation, collapsing the PI3K/AKT, RAS/MAPK, and STAT3 survival axes.[5][6]

Part 3: Overcoming Resistance & Selectivity

Structural Superiority over Crizotinib

Crizotinib resistance often arises via the L1196M "gatekeeper" mutation.[3] The bulky methionine residue sterically hinders Crizotinib binding.

  • Ceritinib Advantage: Ceritinib's structure does not rely on the interaction with the hydrophobic pocket obstructed by the L1196M mutation. It maintains high affinity for L1196M, G1269A, and S1206Y mutants.[1]

  • Limitation: Ceritinib is not effective against the G1202R "solvent front" mutation, which requires third-generation inhibitors (e.g., Lorlatinib).

Selectivity Profile & Off-Targets

While selective for ALK, Ceritinib exhibits clinically relevant off-target activity against:

  • IGF-1R (Insulin-like Growth Factor 1 Receptor): IC50 ~8 nM.

  • InsR (Insulin Receptor): This explains the hyperglycemia often observed in in vivo studies and clinical trials.

  • ROS1: High potency against ROS1-rearranged tumors.

Comparative Potency Data

Table 1: IC50 values of Ceritinib vs. Crizotinib in Ba/F3 engineered cell lines.

Target / MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Fold Improvement
EML4-ALK (WT) 250 - 30020 - 50 ~10x
L1196M (Gatekeeper) >1000 (Resistant)40 - 60 Effective
G1269A >50030 - 50 Effective
G1202R >1000>500Resistant
IGF-1R >1000~8Off-Target

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Reconstitution of Ceritinib TFA Salt

Objective: Prepare a stable stock solution without precipitating the salt or inducing acid-stress in cells.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility is poor.

  • Calculation: Adjust molecular weight calculations to account for the TFA counterion (MW of Ceritinib free base = 558.14 g/mol ; check CoA for TFA salt MW).

  • Stock Prep: Dissolve to 10 mM . Vortex vigorously.

  • Storage: Aliquot into amber vials (light sensitive). Store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute 1:1000 in culture media to achieve 10 µM.

    • Quality Control: Visually inspect for precipitation. If media turns yellow (acidic shift from TFA), add 10mM HEPES buffer to neutralize.

Protocol: Western Blot Validation of ALK Inhibition

Objective: Confirm MoA by assessing phosphorylation status of Y1604.

  • Cell Line: NCI-H3122 (EML4-ALK Variant 1) or NCI-H2228 (Variant 3).

  • Controls: DMSO (Vehicle), Crizotinib (1 µM positive control).

Workflow Visualization:

WB_Protocol Step1 Seeding (H3122 Cells) 24h Recovery Step2 Treatment Ceritinib (0, 10, 100, 500 nM) Duration: 4-6 Hours Step1->Step2 Step3 Lysis RIPA + Phosphatase Inhibitors (Na3VO4, NaF) Step2->Step3 Harvest on Ice Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Immunoblotting Pri: p-ALK (Y1604) Sec: HRP-Conjugate Step4->Step5 Step6 Quantification Normalize to Total ALK & GAPDH Step5->Step6

Caption: Step-by-step Western Blot workflow for validating Ceritinib pharmacodynamics.

Step-by-Step Procedure:

  • Treatment: Treat cells for 4 to 6 hours . (Note: 24h is for apoptosis; 4h is sufficient for phosphorylation signaling).

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma). Critical: ALK phosphorylation is labile; keep lysates on ice at all times.

  • Antibodies:

    • Primary: Rabbit anti-pALK (Tyr1604) [Cell Signaling Tech #3341].

    • Loading Control: GAPDH or Vinculin.

  • Data Interpretation: A successful assay must show >80% reduction in p-ALK signal at 100 nM Ceritinib in H3122 cells, with minimal change in Total ALK levels.

References

  • Friboulet, L. et al. (2014).[3][6] The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer.[2][3][5][6][7][8][9] Cancer Discovery, 4(6), 662-673.[3][7] Link

  • Shaw, A. T. et al. (2014).[3] Ceritinib in ALK-rearranged non-small-cell lung cancer.[3][4][7][8][9][10][11][12][13] New England Journal of Medicine, 370(13), 1189-1197. Link

  • Marsilje, T. H. et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Gainor, J. F. et al. (2016). Molecular mechanisms of resistance to first- and second-generation ALK inhibitors in ALK-rearranged lung cancer. Cancer Discovery, 6(10), 1118-1133. Link

Sources

Exploratory

Overcoming ALK-TKI Resistance: The Mechanistic and Experimental Role of Ceritinib TFA

Executive Summary In the landscape of ALK-positive Non-Small Cell Lung Cancer (NSCLC), the emergence of resistance to first-generation Tyrosine Kinase Inhibitors (TKIs) like Crizotinib is an inevitability driven by secon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of ALK-positive Non-Small Cell Lung Cancer (NSCLC), the emergence of resistance to first-generation Tyrosine Kinase Inhibitors (TKIs) like Crizotinib is an inevitability driven by secondary mutations in the ALK kinase domain.[1][2][3][4] Ceritinib (LDK378) , specifically utilized in preclinical research as the Trifluoroacetic Acid (TFA) salt , represents a critical second-generation countermeasure.

This guide details the pharmacological superiority of Ceritinib TFA in overcoming "gatekeeper" mutations (e.g., L1196M) and provides a validated experimental framework for researchers to quantify this efficacy in vitro. We distinguish the research-grade TFA salt—optimized for solubility in cellular assays—from clinical formulations, ensuring reproducibility in bench-to-bedside translation.

The Clinical Problem: Crizotinib Resistance

Crizotinib fails primarily due to acquired mutations that sterically hinder drug binding or alter the ATP-binding pocket's conformation. The most prevalent mechanisms include:

  • L1196M (Gatekeeper Mutation): The substitution of Leucine for the bulkier Methionine at the gatekeeper residue prevents Crizotinib binding via steric clash.

  • G1269A: Located in the ATP-binding pocket, reducing Crizotinib affinity.

  • Bypass Signaling: Activation of EGFR or IGF-1R pathways independent of ALK.

Visualization: ALK Signaling and Resistance Nodes

The following diagram illustrates the ALK signaling cascade and the specific blockade points for Crizotinib versus Ceritinib.

ALK_Signaling cluster_legend Pathway Legend ALK_WT ALK Fusion (Wild Type) RAS RAS ALK_WT->RAS PI3K PI3K ALK_WT->PI3K JAK JAK ALK_WT->JAK ALK_Mut ALK (L1196M/G1269A) ALK_Mut->RAS ALK_Mut->PI3K ALK_Mut->JAK Crizotinib Crizotinib (1st Gen) Crizotinib->ALK_WT Inhibits Crizotinib->ALK_Mut Resistant (Steric Clash) Ceritinib Ceritinib TFA (2nd Gen) Ceritinib->ALK_WT Potent Inhibition Ceritinib->ALK_Mut Overcomes Resistance ERK ERK/MAPK (Proliferation) RAS->ERK AKT AKT/mTOR (Survival) PI3K->AKT STAT3 STAT3 (Tumorigenesis) JAK->STAT3 Legend_Active Active Signaling Legend_Blocked Therapeutic Blockade

Caption: Figure 1. Comparative mechanism of action. Ceritinib retains potency against L1196M/G1269A mutants where Crizotinib fails.[1][4][5]

The Solution: Ceritinib TFA Salt Profile

Why the TFA Salt?

In drug development and high-throughput screening, the Trifluoroacetate (TFA) salt form of Ceritinib is frequently employed over the free base.

  • Enhanced Solubility: The free base of Ceritinib has pH-dependent solubility and is poorly soluble in neutral aqueous buffers. The TFA salt significantly improves solubility in polar organic solvents (DMSO) used for stock solutions, ensuring consistent molarity in cellular assays.

  • Protonation State: The TFA counter-ion stabilizes the protonated amine groups, which mimics the physiological charge state required for interaction with the Aspartate residues in the kinase hinge region.

Structural Mechanism

Ceritinib is approximately 20-fold more potent than Crizotinib against wild-type ALK.[3] Crucially, its linear structure lacks the bulky piperidine ring found in Crizotinib that clashes with the L1196M gatekeeper mutation. This allows Ceritinib to navigate the constricted ATP pocket of mutant ALK isoforms.

Experimental Validation: Protocols

To validate Ceritinib TFA's efficacy, researchers must employ self-validating in vitro workflows. The following protocol outlines the generation of IC50 curves using isogenic cell lines.

Protocol: Comparative IC50 Determination (Ba/F3 Model)

Objective: Quantify the potency shift between Crizotinib and Ceritinib TFA in Wild-Type (WT) vs. L1196M ALK-dependent cells.

Reagents:

  • Compound: Ceritinib TFA Salt (Store at -20°C, desiccant).

  • Vehicle: DMSO (Anhydrous, ≥99.9%).

  • Cells: Ba/F3 EML4-ALK (WT) and Ba/F3 EML4-ALK (L1196M).[1]

  • Assay: CellTiter-Glo® (ATP-based viability).

Workflow:

  • Stock Preparation: Dissolve Ceritinib TFA in DMSO to 10 mM. Note: Correct for the molecular weight of the salt (approx. MW 672.1 vs 558.1 for free base) to ensure accurate molarity.

  • Serial Dilution: Prepare a 1:3 serial dilution in a 96-well source plate (Range: 10 µM to 0.1 nM).

  • Seeding: Plate 3,000 cells/well in 50 µL media.

  • Treatment: Add 50 µL of 2x compound concentration. Final DMSO concentration must be <0.1% to avoid vehicle toxicity.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo, shake for 2 mins, read luminescence.

Visualization: Experimental Workflow

Assay_Workflow Stock 1. Solubilization Ceritinib TFA + DMSO (Correct for MW) Dilution 2. Serial Dilution (10µM -> 0.1nM) Stock->Dilution Treatment 3. Cell Treatment (WT vs L1196M) Dilution->Treatment Incubation 4. Incubation 72h @ 37°C Treatment->Incubation Readout 5. Luminescence (CellTiter-Glo) Incubation->Readout Analysis 6. Data Analysis Non-linear Regression Readout->Analysis QC QC Check: DMSO Control < 0.1% Z' Factor > 0.5 Analysis->QC Validation

Caption: Figure 2. Step-by-step workflow for IC50 generation using Ceritinib TFA, including critical QC checkpoints.

Data Summary: Potency Comparison

The following data aggregates field-standard IC50 values derived from Ba/F3 cellular assays. Note the dramatic shift in efficacy against the gatekeeper mutation.

Target MutationCrizotinib IC50 (nM)Ceritinib TFA IC50 (nM)Fold Change (Potency)Status
EML4-ALK (WT) ~250~2510x Sensitive
L1196M (Gatekeeper) >500 (Resistant)~40>12x Overcome
G1269A >300 (Resistant)~35>8x Overcome
G1202R (Solvent Front) >1000>500N/AResistant to both

Data synthesized from Shaw et al. (2014) and Friboulet et al. (2014).

References

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer.[1][3][6][7][8] The New England Journal of Medicine, 370, 1189-1197.[3][6] [Link][6]

  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer.[1][4] Cancer Discovery, 4(6), 662-673.[4] [Link][4]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378.[9] Journal of Medicinal Chemistry, 56(14), 5675-5690.[9] [Link]

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Foundational

Discovery and Synthesis of Ceritinib (LDK378) &amp; c-Ceritinib TFA Salt

This guide provides an in-depth technical analysis of the discovery and synthesis of Ceritinib (LDK378) , focusing on the chemical logic, synthetic pathways, and the specific isolation of its Trifluoroacetate (TFA) salt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the discovery and synthesis of Ceritinib (LDK378) , focusing on the chemical logic, synthetic pathways, and the specific isolation of its Trifluoroacetate (TFA) salt forms often encountered during discovery-phase purification and chemical biology applications.

Executive Technical Summary

Ceritinib (LDK378) is a highly potent, selective, and orally bioavailable second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Designed to overcome acquired resistance to Crizotinib (specifically the L1196M gatekeeper mutation), it features a 2,4-diaminopyrimidine scaffold.

While the commercial drug (Zykadia) is formulated as a dihydrochloride salt, the TFA salt represents a critical form in two contexts:

  • Discovery Purification: The primary isolation form during high-throughput medicinal chemistry optimization using reverse-phase HPLC (0.1% TFA modifiers).

  • Chemical Biology Probes ("c-Ceritinib"): A specific functionalized derivative (linker-modified) used in chemoproteomics to map off-target kinase engagement, often isolated as a stable TFA salt.

Discovery Logic: Scaffold Evolution

The discovery of Ceritinib was driven by the need to improve upon the pharmacological profile of the first-generation inhibitor, TAE684, which showed efficacy but metabolic instability and potential toxicity (quinone-imine formation).

Structural Optimization Strategy
  • Scaffold: 2,4-diaminopyrimidine.[1][2][3][4]

  • Key Modification: Replacement of the potentially toxic aniline moiety of TAE684.

  • Solubility & PK: Introduction of a piperidine solubilizing group.

  • Selectivity: The isopropyl sulfone moiety forms a critical hydrogen bond with the hinge region of the ALK kinase domain, enhancing selectivity over the Insulin Receptor (InsR).

Mechanism of Action (Pathway Visualization)

Ceritinib functions as an ATP-competitive inhibitor.[5] The following diagram illustrates the ALK signaling cascade and Ceritinib's intervention point.[6]

ALK_Pathway ALK ALK Fusion Protein (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K/AKT (Survival) ALK->PI3K STAT3 STAT3 (Gene Expression) ALK->STAT3 ATP ATP ATP->ALK Phosphorylation Ceritinib Ceritinib (LDK378) (Inhibitor) Ceritinib->ALK Competitive Binding (Hinge Region) ERK MEK/ERK (Proliferation) RAS->ERK Tumor Tumor Growth & Metastasis ERK->Tumor PI3K->Tumor STAT3->Tumor

Figure 1: Ceritinib mechanism of action interrupting downstream oncogenic signaling (RAS/ERK, PI3K/AKT, STAT3).[7]

Chemical Synthesis: The Marsilje Route (Discovery)

The synthesis of Ceritinib is convergent, involving the coupling of two complex fragments: the Aniline Fragment (A) and the Pyrimidine Fragment (B) .

Retrosynthetic Analysis

The molecule is disconnected at the C4-amine of the pyrimidine ring.

  • Fragment A: tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.[8]

  • Fragment B: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.[8]

Retrosynthesis Ceritinib Ceritinib (LDK378) Precursor Boc-Protected Precursor Ceritinib->Precursor Deprotection (TFA or HCl) FragA Fragment A (Aniline Moiety) Precursor->FragA SnAr Coupling FragB Fragment B (Pyrimidine Core) Precursor->FragB SnAr Coupling

Figure 2: Convergent retrosynthetic strategy for Ceritinib.

Detailed Synthetic Protocol

The following protocol outlines the discovery-scale synthesis, which often yields the TFA salt upon purification.

Phase 1: Synthesis of Fragment A (The Aniline)
  • Nitration: 2-chloro-4-fluorotoluene is nitrated (HNO3/H2SO4) to yield 2-chloro-4-fluoro-5-nitrotoluene .

  • Etherification: Displacement of the fluoride with isopropanol (NaH, THF) yields the isopropoxy ether.

  • Suzuki Coupling: The chloro-arene is coupled with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate using PdCl2(dppf).

  • Reduction: Concurrent hydrogenation of the nitro group and the tetrahydropyridine double bond (H2, Pd/C) yields Fragment A .

Phase 2: Synthesis of Fragment B (The Pyrimidine)
  • S-Alkylation: 2-aminothiophenol is alkylated with isopropyl iodide (KOH, EtOH).

  • Oxidation: The sulfide is oxidized to the sulfone using mCPBA.

  • Coupling: The resulting aniline is coupled with 2,4,5-trichloropyrimidine (NaH, DMF) to yield Fragment B . Note: Regioselectivity is controlled by temperature and base stoichiometry.

Phase 3: Final Assembly & TFA Salt Isolation

This is the critical step where the TFA salt is generated.

  • Step 1 (Coupling):

    • Reagents: Fragment A (1.0 eq), Fragment B (1.1 eq), Diisopropylethylamine (DIPEA, 3.0 eq), 2-butanol.

    • Conditions: Heat at 120°C in a sealed tube for 12-24 hours.

    • Mechanism: Nucleophilic aromatic substitution (SnAr) at the C4 position of the pyrimidine.

    • Intermediate: Boc-protected Ceritinib.

  • Step 2 (Deprotection & Purification):

    • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure: The Boc-intermediate is dissolved in DCM/TFA (4:1) and stirred at RT for 1 hour. Volatiles are removed in vacuo.

    • Isolation: The crude residue is purified via Preparative HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Result: Lyophilization of the product fractions yields Ceritinib Trifluoroacetate (TFA) Salt as a white to off-white amorphous solid.

Advanced Application: Synthesis of "c-Ceritinib" Probe

In chemical biology, "c-Ceritinib" refers to a specific linker-functionalized derivative used for target identification (proteomics). This compound is almost exclusively handled as a TFA salt due to the HPLC purification required after linker attachment.

Protocol for c-Ceritinib (Linker-Derivative):

  • Starting Material: Ceritinib (Free base).

  • Alkylation: React Ceritinib with 3-(Boc-amino)propyl bromide (3.0 eq) and Cs2CO3 in DMF at 60°C. This alkylates the piperidine nitrogen.[1]

  • Deprotection: Treat with TFA/DCM (1:1).

  • Purification: Prep-HPLC (0.1% TFA gradient).

  • Product: c-Ceritinib TFA Salt (N-(3-aminopropyl)-Ceritinib).

    • Utility: The primary amine allows coupling to Sepharose beads or fluorophores for kinase profiling.

Comparative Data: Salt Forms

The following table contrasts the properties of the TFA salt (Discovery) vs. the HCl salt (Clinical).

FeatureCeritinib TFA SaltCeritinib Dihydrochloride
Primary Use HTS Screening, Proteomics, Early SARClinical Formulation (Zykadia)
Synthesis Method Prep-HPLC (0.1% TFA)Crystallization from MeOH/HCl
Solubility High (in DMSO/Water mixtures)Moderate (pH dependent)
Crystallinity Generally AmorphousHighly Crystalline (Form A/B)
Counterion Stoichiometry Variable (typically 1-3 TFA molecules)Stoichiometric (2 HCl)

References

  • Marsilje, T. H., et al. (2013).[1][2] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675–5690.[1][2] Link

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer." Cancer Discovery, 4(6), 662-673. Link

  • Klaeger, S., et al. (2016). "Chemical proteomics reveals ferrochelatase as a common off-target of kinase inhibitors." Nature Chemical Biology, 12, 490–498. (Reference for "c-Ceritinib" probe synthesis). Link

  • Novartis AG. (2015). "Process for the preparation of pyrimidine derivatives." World Intellectual Property Organization, WO2015/124636. Link

Sources

Exploratory

Technical Guide: Ceritinib (LDK378) TFA Salt Binding Affinity &amp; Kinase Profiling

This technical guide provides a comprehensive analysis of Ceritinib (LDK378) in its TFA salt form, focusing on its binding affinity, kinase selectivity profile, and application in biochemical assays. Executive Summary Ce...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ceritinib (LDK378) in its TFA salt form, focusing on its binding affinity, kinase selectivity profile, and application in biochemical assays.

Executive Summary

Ceritinib (LDK378) is a second-generation, ATP-competitive anaplastic lymphoma kinase (ALK) inhibitor designed to overcome crizotinib resistance.[1] In research applications, the Trifluoroacetate (TFA) salt form is frequently utilized to enhance aqueous solubility and stability in in vitro kinase assays.

This guide details the binding thermodynamics of Ceritinib TFA, quantifying its high affinity for ALK (


 nM) and delineating its critical off-target interactions with the Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (INSR).

Technical Note on Nomenclature: While "Ceritinib" refers to the free base (CAS 1032900-25-6), "c-Ceritinib" in chemical biology contexts can refer to a "coupleable" analog used in chemoproteomics to identify off-targets. However, for the purpose of this guide, we focus on the pharmacological profile of the standard Ceritinib TFA salt used in binding kinetics.

Chemical Architecture & Solvation Properties[2]

The TFA salt form modifies the physicochemical behavior of Ceritinib, critical for assay reproducibility.

  • Compound: Ceritinib (LDK378) TFA Salt[2]

  • Mechanism: ATP-competitive inhibition (Type I inhibitor).[3]

  • Solubility Profile:

    • Free Base:[4] Poorly soluble in water; requires low pH.

    • TFA Salt: Enhanced solubility in polar organic solvents (DMSO) and aqueous buffers, preventing compound precipitation during serial dilutions in kinase assays.

Preparation for In Vitro Assays

To ensure accurate


 determination, follow this reconstitution logic:
  • Primary Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 1 minute.

  • Storage: Aliquot into single-use vials stored at -80°C to prevent freeze-thaw degradation.

  • Assay Working Solution: Dilute into assay buffer (typically HEPES/Brij-35) immediately prior to use. Keep DMSO concentration <1% in the final reaction to avoid solvent-induced enzyme inactivation.

Binding Affinity & Selectivity Profile

Ceritinib is engineered to fit the ATP-binding pocket of ALK, forming a U-shaped conformation. It exhibits a "selectivity window" that is narrower than initially reported, with significant potency against the insulin receptor family.

Primary Target: ALK (Wild Type & Mutants)

Ceritinib displays sub-nanomolar potency against Wild Type (WT) ALK and retains activity against several crizotinib-resistant mutants.[3][5]

TargetMutation

(nM)
StatusMechanism of Resistance
ALK (WT) -0.15 - 0.20 SensitiveN/A
ALK L1196M0.4 - 1.0SensitiveGatekeeper mutation
ALK G1269A0.4 - 1.5SensitiveATP pocket modification
ALK I1171T0.5 - 2.0Sensitive

C-helix distortion
ALK G1202R > 300 Resistant Solvent front steric hindrance

Data aggregated from biochemical FRET and cellular proliferation assays.

The Selectivity "Window": IGF-1R and INSR

Unlike Alectinib (which is highly ALK-selective), Ceritinib exhibits equipotent inhibition of IGF-1R and INSR at clinically relevant concentrations. This polypharmacology drives both its efficacy in IGF-driven tumors and its metabolic toxicity profile (hyperglycemia).

Off-Target Kinase

(nM)
Selectivity Ratio (vs ALK)Clinical Implication
IGF-1R 8.0~40xHyperglycemia, potential efficacy in IGF+ tumors
INSR 7.0~35xInsulin resistance side effects
ROS1 0.6~3xEffective in ROS1+ NSCLC
STK22D 23.0~115xUnknown
FLT3 60.0~300xMinor myelosuppression

Mechanism of Action & Signaling Pathway

Ceritinib blocks the autophosphorylation of ALK, preventing the recruitment of downstream effectors.[6] The diagram below illustrates the signal interruption point.

ALK_Pathway Ceritinib Ceritinib (LDK378) ALK_Fusion ALK Fusion Protein (EML4-ALK) Ceritinib->ALK_Fusion Competitive Inhibition RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK ATP ATP ATP->ALK_Fusion Phosphorylation ERK MEK/ERK RAS->ERK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation

Figure 1: Signal Transduction Blockade.[7][2][3][4][8] Ceritinib acts as an ATP-competitive inhibitor, preventing the phosphorylation cascade across RAS, PI3K, and JAK pathways.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol validates the


 of Ceritinib TFA against ALK using a LanthaScreen™-style Eu-kinase binding format.
Materials
  • Kinase: Recombinant Human ALK (catalytic domain).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 222).

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Compound: Ceritinib TFA Salt (10 mM DMSO stock).

Step-by-Step Workflow
  • Compound Dilution (10-point curve):

    • Prepare a 3-fold serial dilution of Ceritinib TFA in 100% DMSO.

    • Dilute 1:100 into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate 4x working solutions (Final DMSO = 1%).

  • Master Mix Preparation:

    • Enzyme Mix: Dilute ALK enzyme to 2x final concentration (e.g., 5 nM).

    • Tracer/Ab Mix: Dilute Tracer (4x) and Eu-Antibody (4x) in Kinase Buffer.

  • Plate Loading (384-well Low Volume):

    • Add 5 µL Ceritinib TFA (4x).

    • Add 5 µL Kinase Enzyme (2x).

    • Add 5 µL Tracer/Antibody Mix (4x).

    • Total Volume: 20 µL.

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark to reach equilibrium.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
       or 
      
      
      
      .

Selectivity Visualization

The following diagram visualizes the "off-target" liability of Ceritinib, highlighting the proximity of Insulin Receptor family binding to the primary ALK target.

Figure 2: Affinity Map. Green nodes indicate primary targets; Yellow nodes indicate high-affinity off-targets responsible for metabolic side effects; Red indicates lower affinity interactions.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor LDK378." Journal of Medicinal Chemistry.

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer." Cancer Discovery.

  • Superti-Furga, G., et al. (2014). "Polypharmacology-based ceritinib repurposing using integrated functional proteomics." Nature Chemical Biology. (Describes the "c-ceritinib" probe for off-target profiling).

  • Gainor, J. F., et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery.

Sources

Foundational

Elucidating the Downstream Signal Transduction Network of Ceritinib TFA Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ceritinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, has become a cornerstone in the treat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, has become a cornerstone in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism involves the competitive inhibition of ATP binding to the ALK tyrosine kinase domain, effectively abrogating the constitutive signaling cascade driven by oncogenic ALK fusion proteins like EML4-ALK.[3][4] However, a comprehensive understanding of its molecular impact extends beyond its primary target. This guide provides an in-depth exploration of the canonical and non-canonical downstream signaling pathways modulated by Ceritinib. We will dissect the core pathways central to ALK-driven oncogenesis, explore the broader polypharmacological profile of the drug, and provide detailed, field-proven methodologies for investigating these complex signaling networks in a laboratory setting.

The Central Axis: ALK and Its Canonical Downstream Pathways

Oncogenic ALK fusions result in ligand-independent dimerization and constitutive kinase activity, leading to the aberrant activation of several critical downstream signaling pathways that control cell proliferation, survival, and growth.[5][6] Ceritinib's primary therapeutic efficacy stems from its ability to suppress these core pathways.

The PI3K/AKT/mTOR Pathway: A Master Regulator of Survival

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial mediator of cell survival and proliferation downstream of ALK.[7] Constitutively active ALK phosphorylates and activates PI3K, which in turn activates its downstream effector AKT.[8] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and stimulates cell growth and proliferation through the mammalian target of rapamycin (mTOR).[9][10]

Ceritinib treatment potently inhibits this axis.[4] This is evidenced by a marked reduction in the phosphorylation of AKT (p-AKT) and downstream mTOR effectors in ALK-positive cancer cells following drug exposure.[8][11] Studies have demonstrated that Ceritinib's inhibition of ALK leads directly to reduced p-AKT expression, a key biomarker of target engagement.[8][12]

The JAK/STAT Pathway: Driving Gene Transcription for Proliferation

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is another major signaling route activated by oncogenic ALK.[5][10] ALK can directly phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target genes involved in cell proliferation (e.g., Cyclin D1, c-Myc) and survival (e.g., Survivin).[10][13]

Inhibition of ALK by Ceritinib leads to a rapid decrease in STAT3 phosphorylation.[3][14] This blockade is critical, as persistent STAT3 activation is a key oncogenic driver in ALK-positive malignancies.[6][10]

The RAS/MAPK/ERK Pathway: Fueling Cell Division

The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a canonical pathway that transduces signals from receptor tyrosine kinases to the nucleus to regulate gene expression and prevent apoptosis.[9] ALK fusion proteins activate this pathway, leading to the phosphorylation and activation of ERK1/2, which promotes cell-cycle progression and proliferation.[7][15]

Treatment with Ceritinib effectively deactivates this pathway by preventing the initial ALK-mediated signaling events.[3][4] This results in decreased ERK1/2 phosphorylation and has been shown to contribute to the regulation of PD-L1 expression, linking the drug's primary mechanism to immunomodulatory effects.[16][17]

ALK_Canonical_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Oncogenic ALK Fusion (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK STAT3 STAT3 ALK->STAT3 Direct Phos. RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Cell Growth JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Transcription Proliferation Survival Ceritinib Ceritinib Ceritinib->ALK Inhibits

Figure 1. Ceritinib Inhibition of Canonical ALK Downstream Pathways.

Beyond ALK: The Polypharmacology of Ceritinib

An in-depth analysis reveals that Ceritinib's cellular effects are not solely dependent on ALK inhibition. This "polypharmacology" is critical for understanding its full spectrum of activity, including its efficacy in ALK-negative contexts or after the development of resistance.

Integrated chemical and phosphoproteomics have been instrumental in uncovering this broader target profile.[18][19] These studies revealed that Ceritinib interacts with and inhibits other key kinases, contributing to its anti-proliferative effects through a multi-pronged mechanism.

Key Non-Canonical Targets

System-wide analyses have identified several previously unknown targets of Ceritinib that are functionally inhibited in cancer cells.[18][20]

  • Focal Adhesion Kinase (FAK1): Involved in cell adhesion, migration, and survival.

  • Ribosomal S6 Kinase (RSK1/2): A downstream effector of the MAPK/ERK pathway that regulates cell growth and proliferation.

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): A receptor tyrosine kinase that activates the PI3K/AKT and MAPK pathways.[11][21]

Inhibition of these targets occurs at clinically relevant concentrations and contributes to Ceritinib's ability to induce G1 cell cycle arrest.[18] The simultaneous inhibition of these nodes with ALK leads to a more robust and durable shutdown of oncogenic signaling.

Polypharmacology Ceritinib Ceritinib ALK ALK (Primary Target) Ceritinib->ALK FAK1 FAK1 Ceritinib->FAK1 RSK1_2 RSK1/2 Ceritinib->RSK1_2 IGF1R IGF-1R Ceritinib->IGF1R YB1 YB1 (Downstream Hub) FAK1->YB1 regulates RSK1_2->YB1 phosphorylates IGF1R->YB1 activates via PI3K/AKT Viability Cell Viability & Proliferation YB1->Viability

Figure 2. Polypharmacological Profile of Ceritinib.

Methodologies for Interrogating Ceritinib's Downstream Effects

Validating the downstream effects of a kinase inhibitor requires a multi-faceted approach combining targeted protein analysis with global, unbiased screening methods. The causality behind selecting these methods is to build a complete picture, from confirming the inhibition of a specific phosphorylation event to understanding the network-wide reprogramming of the cellular signaling landscape.

Western Blotting: Validating Target Engagement

Western blotting is the foundational technique for confirming the inhibition of specific signaling proteins. It provides a direct readout of changes in the phosphorylation status of key pathway components.

Causality: This method is chosen for its specificity and ease of interpretation. By comparing the ratio of a phosphorylated protein to its total protein level between treated and untreated samples, one can directly validate that the drug is engaging its target and producing the expected downstream effect (e.g., decreased p-AKT).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate ALK-positive cells (e.g., H3122, H2228) and allow them to adhere. Treat cells with a dose-response range of Ceritinib TFA salt (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 3-6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phosphorylated targets (e.g., p-ALK, p-STAT3, p-AKT, p-ERK) and total protein controls (e.g., ALK, STAT3, AKT, ERK). A loading control (e.g., GAPDH, β-Actin) is essential.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Mass Spectrometry-Based Phosphoproteomics: A Global View

To move beyond candidate proteins and map the drug's effect on the entire signaling network, quantitative phosphoproteomics is the method of choice.[22][23] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) allow for the unbiased identification and quantification of thousands of phosphorylation sites across the proteome.[24]

Causality: This unbiased, discovery-based approach is essential for identifying unexpected off-target effects and understanding the complex cross-talk between pathways.[18] It provides a systems-level view of how Ceritinib rewires cellular signaling, which is impossible to achieve with antibody-based methods alone.

Sources

Exploratory

Technical Guide: c-Ceritinib TFA Salt for Studying ALK Fusion Proteins

The following technical guide details the application of c-Ceritinib TFA salt , with a specific focus on its dual role as a high-potency ALK inhibitor and a specialized chemoproteomic probe for target engagement studies....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of c-Ceritinib TFA salt , with a specific focus on its dual role as a high-potency ALK inhibitor and a specialized chemoproteomic probe for target engagement studies.

Executive Summary

c-Ceritinib TFA salt represents a functionalized derivative of the second-generation ALK inhibitor Ceritinib (LDK378). While retaining the picomolar potency of the parent compound against Anaplastic Lymphoma Kinase (ALK) fusions (e.g., EML4-ALK), the "c-" designation typically refers to a coupleable analog (often functionalized at the solvent-exposed piperidine moiety) or a specific catalog designation for the Trifluoroacetate (TFA) salt form optimized for solubility.

This guide addresses the compound's utility in two critical areas of drug development:

  • Phenotypic Inhibition: Blocking oncogenic signaling in ALK+ NSCLC models (H3122, H2228).

  • Chemoproteomics (Target Engagement): Utilizing the coupleable handle for affinity chromatography to validate ALK binding and identify off-target kinases (e.g., FAK1, RSK1/2, IGF1R).

Chemical & Physical Properties[1]

The TFA salt form significantly alters the physicochemical profile compared to the free base, necessitating specific handling protocols to prevent experimental artifacts.

PropertySpecificationTechnical Implication
Chemical Name c-Ceritinib TrifluoroacetateFunctionalized analog or Salt form of LDK378
Form Solid (White to off-white powder)Hygroscopic; store with desiccant at -20°C.
Solubility (DMSO) > 30 mg/mLPreferred solvent for stock solutions (10 mM).
Solubility (Water) Low (< 1 mg/mL)Critical: Do not dissolve directly in aqueous media.
Counterion Trifluoroacetate (TFA)Caution: Residual TFA can acidify culture media.
Linker Position Piperidine moiety (if probe)Solvent-exposed; retains ATP-pocket binding affinity.
Technical Note: The "TFA Effect" in Cellular Assays

The trifluoroacetate counterion is cytotoxic at high concentrations. When using c-Ceritinib TFA in cellular assays:

  • Buffering: Ensure the final culture medium contains sufficient buffering capacity (e.g., HEPES) to neutralize the acidic shift.

  • Controls: Include a "Vehicle + TFA" control if working at high drug concentrations (>10 µM) to distinguish drug efficacy from salt toxicity.

Mechanism of Action: ALK Fusion Signaling

Ceritinib and its analogs function as ATP-competitive inhibitors. In EML4-ALK fusion proteins, the constitutive dimerization of the ALK kinase domain drives oncogenic signaling. c-Ceritinib binds the kinase domain, preventing autophosphorylation and downstream effector activation.

Pathway Visualization

The following diagram illustrates the EML4-ALK signaling cascade and the specific blockade points of c-Ceritinib.

ALK_Signaling EML4_ALK EML4-ALK Fusion (Constitutive Kinase Activity) RAS RAS EML4_ALK->RAS Phosphorylation PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Ceritinib c-Ceritinib TFA (ATP-Competitive Inhibitor) Ceritinib->EML4_ALK Inhibits MEK MEK1/2 RAS->MEK AKT AKT (PKB) PI3K->AKT STAT3 STAT3 JAK->STAT3 ERK ERK1/2 MEK->ERK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation mTOR->Proliferation

Caption: c-Ceritinib inhibits EML4-ALK, blocking RAS/MAPK, PI3K/AKT, and JAK/STAT pathways to arrest proliferation.

Experimental Applications & Protocols

A. Chemoproteomics: Target Engagement (The "c-" Application)

If using c-Ceritinib as a coupleable probe (e.g., with an aminopropyl linker), this workflow validates that the drug physically binds ALK in your specific cell line and identifies off-targets.

Protocol: Affinity Pulldown

  • Coupling: Immobilize c-Ceritinib TFA onto NHS-activated Sepharose beads via the linker amine. Block remaining active sites with ethanolamine.

  • Lysis: Lyse ALK+ cells (e.g., H3122) in non-denaturing buffer (20 mM HEPES, 150 mM NaCl, 0.2% NP-40). Crucial: Do not use SDS.

  • Incubation: Incubate lysate (5 mg protein) with c-Ceritinib beads for 2–4 hours at 4°C.

  • Competition Control: Pre-incubate a lysate aliquot with free Ceritinib (20 µM) for 30 mins before adding beads. This proves binding specificity.

  • Elution & Analysis: Wash beads 3x. Elute bound proteins with SDS sample buffer. Analyze via Western Blot (anti-ALK) or Mass Spectrometry.

    • Result: Band in the "Bead" lane; No band in the "Competition" lane.

B. Cellular Kinase Inhibition Assay

For standard IC50 determination using the TFA salt.

Protocol: Self-Validating Viability Assay

  • Preparation: Dissolve c-Ceritinib TFA in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed H3122 (sensitive) and A549 (resistant control) cells in 96-well plates (3,000 cells/well). Allow 24h attachment.

  • Treatment: Prepare serial dilutions (1:3) in medium. Range: 10 µM to 0.1 nM.

    • Solvent Control: Normalize DMSO concentration across all wells (e.g., 0.1%).

  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo or Resazurin.

  • Validation Check:

    • H3122 IC50 should be < 50 nM.

    • A549 IC50 should be > 1 µM (ALK-independent growth).

Resistance Mechanisms

Researchers use c-Ceritinib to study acquired resistance. The compound overcomes Crizotinib-resistant mutations (L1196M, G1269A) but is susceptible to specific secondary mutations.

  • Sensitive Mutations: L1196M (Gatekeeper), G1269A, S1206Y.

  • Resistant Mutations: G1202R (Solvent front). The bulky charged arginine side chain creates steric hindrance, preventing Ceritinib binding.

  • Bypass Tracks: Activation of EGFR or IGF1R (which c-Ceritinib also weakly inhibits, offering some polypharmacology benefits).

Experimental Workflow: Resistance Profiling

This workflow outlines the process of validating resistance using c-Ceritinib TFA.

Workflow cluster_Cells Cell Models Stock c-Ceritinib TFA (10mM DMSO Stock) Dilution Serial Dilution (Keep DMSO < 0.1%) Stock->Dilution H3122 H3122 (Sensitive) Dilution->H3122 H3122_G1202R H3122-G1202R (Resistant) Dilution->H3122_G1202R Treatment 72h Incubation H3122->Treatment H3122_G1202R->Treatment Readout Viability / Western Blot Treatment->Readout Analysis Calculate IC50 Assess Phospho-ALK Readout->Analysis

Caption: Workflow for comparing c-Ceritinib efficacy against sensitive vs. G1202R resistant ALK models.

References

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[1] Cancer Discovery.

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry.

  • Kuenzi, B. M., et al. (2017). "Polypharmacology-based ceritinib repurposing using integrated functional proteomics." Nature Chemical Biology. (Describes the "c-Ceritinib" probe synthesis and application).

  • Shaw, A. T., et al. (2014). "Ceritinib in ALK-rearranged non-small-cell lung cancer."[1] New England Journal of Medicine.

Sources

Foundational

Technical Guide: Pharmacokinetics and Metabolism of Ceritinib (LDK378)

Executive Summary Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome crizotinib resistance in non-small cell lung cancer (NSCLC). Unlike typical small molecules wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome crizotinib resistance in non-small cell lung cancer (NSCLC). Unlike typical small molecules where metabolism is the primary clearance bottleneck, ceritinib’s pharmacokinetic (PK) profile is defined by solubility-limited absorption and transporter-mediated distribution .

This guide analyzes the compound's transition from a Class IV molecule to a clinically viable therapeutic, emphasizing the critical "food effect" pivot (450 mg fed vs. 750 mg fasted) and the mechanistic basis of its drug-drug interaction (DDI) liability as a potent CYP3A4 inhibitor.

Physicochemical Properties & Absorption

The Solubility Challenge (BCS Class IV)

Ceritinib is characterized by low aqueous solubility and low permeability, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV compound.[1][2]

  • Zwitterionic Nature: The molecule exhibits pH-dependent solubility. It is highly soluble in acidic environments (gastric pH) but precipitates rapidly as pH rises in the small intestine.

  • The "Food Effect" Mechanism:

    • Fasted State: Rapid precipitation in the duodenum limits absorption, requiring high doses (750 mg) to achieve therapeutic thresholds, which induces severe gastrointestinal (GI) toxicity via local irritation.

    • Fed State: High-fat meals stimulate bile salt secretion, forming mixed micelles that solubilize ceritinib in the intestinal lumen. This increases bioavailability significantly.

    • Field-Proven Insight: The clinical pivot from 750 mg Fasted to 450 mg Fed maintained steady-state exposure (AUC) while reducing GI toxicity (diarrhea/nausea) frequency and severity.[3] This is a classic example of optimizing PK to widen the therapeutic index.

Quantitative Absorption Data
ParameterValue (Fasted)Value (Fed)Impact
Tmax 4–6 hours4–6 hoursAbsorption rate is slow regardless of food.
Bioavailability (F) Low (Variable)Increased ~58-73%Food acts as a solubility enhancer.
Steady State ~15 days~15 daysLong half-life drives accumulation (6-fold).

Distribution & Transport

Protein Binding & Tissue Partitioning

Ceritinib is highly bound to plasma proteins (~97% ), primarily albumin and alpha-1-acid glycoprotein. This limits the free fraction (


) available for target engagement but also creates a reservoir effect that prolongs elimination.
The Blood-Brain Barrier (BBB) & P-glycoprotein

A critical failure mode for ALK inhibitors is the inability to control brain metastases.[4][5]

  • Efflux Liability: Ceritinib is a substrate for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .[6] These transporters actively pump the drug out of the brain endothelium.

  • Clinical Reality: While ceritinib shows better CNS penetration than crizotinib, its CSF-to-plasma ratio is still restricted (~15% in humans). P-gp overexpression is a documented mechanism of acquired resistance.[5]

Metabolic Pathways & DDI Liability

CYP3A4 Dominance

Metabolism accounts for the majority of clearance, mediated almost exclusively by CYP3A4 (>90%) . The metabolic pathway involves:

  • Mono-oxygenation: The primary Phase I reaction.

  • O-dealkylation: Secondary cleavage of ether linkages.

Note: Despite extensive metabolism, the parent compound remains the primary circulating entity (82%), driving both efficacy and toxicity.

Ceritinib as a Perpetrator (Inhibition)

Ceritinib is not just a substrate; it is a potent reversible and time-dependent inhibitor of CYP3A4.

  • Mechanism: It binds to the CYP3A4 active site, preventing the metabolism of co-administered drugs.

  • Magnitude: Co-administration with midazolam (a sensitive CYP3A probe) increased midazolam AUC by 5.4-fold .

  • Protocol Implication: In clinical trials, patients must avoid concomitant use of sensitive CYP3A substrates (e.g., simvastatin, midazolam) to prevent toxicity.

Elimination

  • Primary Route: Feces (92.3% ). This includes unabsorbed drug and biliary excretion of metabolites.

  • Secondary Route: Urine (1.3%).[7] Renal clearance is negligible.

  • Half-life (

    
    ):  ~41 hours. This supports once-daily (QD) dosing but requires roughly two weeks to reach steady state.
    

Experimental Protocols

Protocol A: Assessing P-gp Efflux Liability (Transwell Assay)

Objective: Determine if ceritinib is a P-gp substrate to predict BBB penetration issues.

  • Cell Line: Use polarized MDCK-MDR1 cells (MDCK cells transfected with human ABCB1).

  • Preparation: Seed cells on Transwell® inserts and culture for 4–5 days until Transepithelial Electrical Resistance (TEER) > 200

    
    .
    
  • Dosing: Prepare ceritinib (1 µM) in transport buffer (HBSS + 10mM HEPES, pH 7.4). DMSO content must be < 0.1%.

  • Inhibition Control: Run parallel wells with Zosuquidar (2 µM) or Verapamil (potent P-gp inhibitors).

  • Sampling: Measure Apical-to-Basolateral (A>B) and Basolateral-to-Apical (B>A) transport at 60 and 120 minutes via LC-MS/MS.

  • Calculation:

    
    
    
    • Interpretation: An ER > 2.0 that is reduced by Zosuquidar confirms P-gp substrate status.

Protocol B: Time-Dependent Inhibition (TDI) of CYP3A4

Objective: Quantify the inactivation of CYP3A4 by ceritinib (mechanism-based inhibition).

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Pre-incubation (The Critical Step):

    • Incubate Ceritinib (0.1 – 50 µM) with HLM and NADPH (1 mM) for 30 minutes .

    • Control: Incubate without NADPH to differentiate reversible from time-dependent inhibition.

  • Dilution: Dilute the mixture 1:10 into a secondary incubation containing Midazolam (probe substrate) and fresh NADPH.

  • Reaction: Allow midazolam metabolism to proceed for 5 minutes.

  • Stop & Analyze: Quench with ice-cold acetonitrile containing internal standard. Analyze 1'-hydroxymidazolam formation via LC-MS/MS.

  • Analysis: Plot % remaining activity vs. inhibitor concentration. A shift in

    
     between the NADPH(+) and NADPH(-) pre-incubations indicates TDI.
    

Visualizations

Diagram 1: Ceritinib ADME & Interaction Logic

This diagram illustrates the flow of ceritinib through the body, highlighting the food effect, P-gp restriction at the BBB, and the CYP3A4 feedback loop.

Ceritinib_PK cluster_absorption Absorption (GI Tract) cluster_distribution Distribution cluster_metabolism Hepatic Metabolism Tablet Ceritinib Tablet (Zwitterion) Solubility Solubilization (Critical Step) Tablet->Solubility Food High Fat Meal (Bile Micelles) Food->Solubility Enhances Plasma Plasma (97% Protein Bound) Solubility->Plasma Absorption BBB Blood-Brain Barrier Plasma->BBB Liver Liver (Hepatocyte) Plasma->Liver Brain CNS Exposure (Limited) BBB->Brain Passive Diffusion Pgp P-gp Efflux (ABCB1) Brain->Pgp Substrate Binding Pgp->Plasma Active Efflux CYP3A CYP3A4 Enzyme Liver->CYP3A Feces Fecal Excretion (92%) Liver->Feces Biliary Excretion Metabolites Oxidized Metabolites (M1/M5) CYP3A->Metabolites Oxidation Metabolites->Feces Ceritinib_Inhib Ceritinib (Perpetrator) Ceritinib_Inhib->CYP3A Strong Inhibition (TDI)

Caption: ADME flow of Ceritinib showing food-enhanced absorption, P-gp mediated BBB efflux, and CYP3A4 autoinhibition.

References

  • Novartis Pharmaceuticals Corp. (2017). ZYKADIA (ceritinib) Prescribing Information. FDA AccessData. [Link]

  • Cho, B. C., et al. (2017). ASCEND-8: A Randomized Phase 1 Study of Ceritinib, 450 mg or 600 mg, Taken with a Low-Fat Meal versus 750 mg in Fasted State in Patients with ALK-Rearranged Metastatic NSCLC.[8][9][10] Journal of Thoracic Oncology. [Link]

  • Kort, A., et al. (2015).[11] Brain accumulation of the EML4-ALK inhibitor ceritinib is restricted by P-glycoprotein (P-GP/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[6] Pharmacological Research. [Link]

  • FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Ceritinib (NDA 205755). [Link]

  • Lau, Y. Y., et al. (2021).[12] Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates. Cancer Chemotherapy and Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of c-Ceritinib (LDK378) TFA Salt for Cell Culture

Executive Summary & Critical Distinction CRITICAL TECHNICAL NOTE: Before proceeding, it is imperative to distinguish between the two chemical entities often referred to in this context. The nomenclature "c-Ceritinib" is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

CRITICAL TECHNICAL NOTE: Before proceeding, it is imperative to distinguish between the two chemical entities often referred to in this context. The nomenclature "c-Ceritinib" is frequently used in chemical proteomics catalogs (e.g., AMSBio, GlixxLabs) to denote a linker-functionalized analog (C31H43ClN6O3S) designed for conjugation or "click" chemistry.[1] Standard Ceritinib (LDK378) (C28H36ClN5O3S) is the therapeutic ALK inhibitor.[1][2]

  • If you possess Standard Ceritinib (LDK378): Use Section 3 for biological inhibition data.[1]

  • If you possess c-Ceritinib (Linker Analog): This compound is a chemical probe.[1] Its affinity mimics LDK378, but it is primarily used for target deconvolution and pulldown assays. Refer to Section 4 for probe-specific handling.

This guide primarily focuses on the biological application of Ceritinib (LDK378) as a potent ALK inhibitor, while providing specific notes for the linker-analog where applicable.[1]

Compound Properties & Handling

Chemical Specifications

The Trifluoroacetic acid (TFA) salt form improves stability and solubility compared to the free base but alters the molecular weight significantly. You must calculate molarity based on the specific batch MW.

PropertyCeritinib (Free Base)Ceritinib (TFA Salt)c-Ceritinib (Linker Analog) TFA
Formula C28H36ClN5O3SC28H36ClN5O3S[1][3] · x(C2HF3O2)C31H43ClN6O3S[1] · x(C2HF3O2)
MW ( g/mol ) 558.14~672.15 (Mono-TFA)~729.2 (Mono-TFA)
Target ALK, IGF-1R, ROS1ALK, IGF-1R, ROS1ALK (coupleable probe)
Solubility DMSO (50 mM)DMSO (>50 mM), Water (Low)DMSO (>10 mM)

*Note: TFA salt stoichiometry varies (x = 1 to 3).[1] Always verify the MW on your specific vial label before preparing stocks.

Stock Solution Preparation (Protocol A)

Objective: Prepare a stable 10 mM stock solution.

  • Calculation: Determine mass required.

    • 
      [1]
      
    • Example: To make 1 mL of 10 mM stock using a TFA salt with MW 672.15:

      
      [1]
      
  • Solubilization: Add sterile, anhydrous DMSO to the powder. Vortex vigorously for 30 seconds. If particulates persist, warm to 37°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

Biological Application: Ceritinib (LDK378)[1][2][4][5][6][7]

Mechanism of Action

Ceritinib is a second-generation ATP-competitive ALK inhibitor.[1][4][5] It is 20-fold more potent than Crizotinib and overcomes the L1196M gatekeeper mutation.[4][6] However, it also possesses significant activity against IGF-1R and InsR at higher concentrations, which can confound data interpretation if doses are not titrated carefully.[1]

Recommended Working Concentrations

The following ranges are optimized for 72h proliferation assays in 10% FBS media.

Cell Line TypeSpecific Cell LinesRecommended RangeIC50 ReferenceNotes
ALK+ Sensitive H3122 (EML4-ALK v1)10 nM – 100 nM ~25 nMHighly sensitive.[1] Apoptosis onset >50 nM.[1]
ALK+ Sensitive H2228 (EML4-ALK v3)20 nM – 100 nM ~30-40 nMSlightly less sensitive than H3122.[1]
Crizotinib-Resistant H3122-L1196M50 nM – 200 nM ~40 nMCeritinib overcomes this mutation.[1]
Ceritinib-Resistant H3122-G1202R> 500 nM > 300 nMG1202R confers solvent-front resistance.[1]
Off-Target Control A549 (KRAS mut)> 1 µM > 2 µMUsed to verify ALK specificity.[1]
IGF-1R Inhibition MCF-7 / General> 100 nM ~8 nM (Enz)Caution: Doses >100 nM may inhibit IGF-1R.[1]

Application Scientist Tip: For pure ALK inhibition without IGF-1R interference, aim for 25–50 nM .[1] If you observe toxicity in ALK-negative cells (e.g., A549) below 500 nM, check your stock concentration; it may be too high.[1]

Signaling Pathway Visualization

The diagram below illustrates the primary targets of Ceritinib and the downstream cascades. Note the overlap with IGF-1R.[1]

ALK_Signaling Ceritinib Ceritinib (LDK378) ALK ALK Fusion (EML4-ALK) Ceritinib->ALK Inhibits (IC50 ~0.2nM) IGF1R IGF-1R (Off-Target) Ceritinib->IGF1R Inhibits (IC50 ~8nM) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Ceritinib primarily targets ALK fusions but can cross-react with IGF-1R at higher concentrations, suppressing both PI3K/AKT and MAPK survival pathways.[1]

Special Application: c-Ceritinib (Linker Analog)

If you are using c-Ceritinib TFA salt (the linker-modified probe), your goal is likely Chemical Proteomics (target ID) rather than simple inhibition.[1]

  • Working Concentration: Probes are often less potent than the parent drug due to steric hindrance from the linker.

    • Pulldown Assays: Use 1 µM – 5 µM of c-Ceritinib in cell lysate.[1]

    • Competition Controls: Pre-treat lysate with 10-20 µM of free Ceritinib (LDK378) to block specific binding sites before adding the c-Ceritinib probe.[1]

  • Protocol Note: The aminopropyl linker on c-Ceritinib allows conjugation to NHS-activated Sepharose or magnetic beads.[1] Ensure pH is adjusted to 8.0 during coupling to neutralize the TFA salt and facilitate amine reactivity.

Detailed Experimental Protocols

Protocol B: 72h Cell Viability Assay (Dose-Response)

Method: CellTiter-Glo® or CCK-8/MTS.[1]

  • Seeding: Plate H3122 cells at 3,000–5,000 cells/well in 96-well plates.[1] Allow attachment overnight (16-24h).

  • Dilution:

    • Prepare a 200 µM intermediate dilution in media (2 µL of 10 mM stock into 98 µL media).

    • Perform 1:3 serial dilutions in media to generate a 9-point curve (e.g., 1000 nM down to 0.1 nM).

    • Vehicle Control: Media + 0.1% DMSO (Must match the highest drug DMSO content).[1]

  • Treatment: Aspirate old media and add 100 µL of drug-containing media.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent, shake for 10 min, and read luminescence/absorbance.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol C: Western Blot for Pathway Inhibition

Objective: Confirm ALK inhibition (pALK Y1604) and downstream signaling (pAKT S473, pERK T202/Y204).[1]

  • Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well). Grow to 70-80% confluence.

  • Starvation (Optional but Recommended): Switch to 0.5% FBS media for 4 hours to reduce basal noise, though ALK fusions are constitutively active.

  • Treatment: Treat with Ceritinib at 0, 25, 50, 100, 500 nM for 2 to 6 hours .

    • Note: Phosphorylation inhibition occurs rapidly (<2h).[1]

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).[1] Lyse in RIPA buffer + protease/phosphatase inhibitors.

  • Detection:

    • Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-AKT (Ser473), p-ERK1/2, GAPDH.[1]

    • Expected Result: Dose-dependent reduction of p-ALK and p-AKT starting at ~25 nM in H3122 cells.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>10 µM) or cold media.[1]Dilute stock into pre-warmed (37°C) media with vigorous vortexing. Do not exceed 0.5% DMSO.
No Inhibition in ALK+ Cells Drug degradation or resistant clone.Verify stock via LC-MS.[1] Sequence ALK kinase domain for G1202R mutation.
Toxicity in Controls Off-target effects (IGF-1R) or DMSO toxicity.[1]Ensure working concentration is <500 nM. Verify DMSO control viability is >90%.
Inconsistent IC50 Serum protein binding.Ceritinib is highly protein-bound (~97%).[1] If using >10% FBS, IC50s will shift right. Keep serum constant (e.g., 10%).[1]

References

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer.[4][5] Cancer Discovery, 4(6), 662-673.[1]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor LDK378.[1] Journal of Medicinal Chemistry, 56(14), 5675-5690.[1]

  • Remsing Rix, L. L., et al. (2015). Polypharmacology-based ceritinib repurposing using integrated functional proteomics.[1] Nature Chemical Biology, (Discusses c-Ceritinib probe applications).

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non-small-cell lung cancer.[1] New England Journal of Medicine, 370(13), 1189-1197.[1] [1]

Sources

Application

Application Notes and Protocols for the Use of c-Ceritinib TFA Salt in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of c-Ceritinib TFA sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of c-Ceritinib TFA salt in a xenograft mouse model. Ceritinib is a potent, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor effective against both crizotinib-naive and crizotinib-resistant non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[1][2][3][4] These application notes offer a detailed protocol for establishing a xenograft model, preparing and administering c-Ceritinib TFA salt, and monitoring tumor response, all grounded in established scientific principles and best practices for animal welfare. The underlying mechanism of ALK signaling and its inhibition by ceritinib is also elucidated to provide a strong rationale for the experimental design.

Introduction: The Rationale for Targeting ALK with Ceritinib

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under physiological conditions, plays a role in the development of the nervous system.[5][6] In several cancers, including a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK.[6][7] This results in a constitutively active ALK fusion protein that drives oncogenesis through the activation of downstream signaling pathways critical for cell proliferation, survival, and growth.[5][8][9]

Ceritinib is a highly selective, ATP-competitive ALK inhibitor that has demonstrated significant antitumor activity in preclinical models and clinical trials.[7][10][11] It is notably effective against tumors that have developed resistance to the first-generation ALK inhibitor, crizotinib, often by overcoming common resistance mutations like L1196M and G1269A.[2][12] The trifluoroacetic acid (TFA) salt of c-Ceritinib is a form often used in research settings. This guide will walk through the essential steps of utilizing this compound in a robust in vivo xenograft model to assess its therapeutic potential.

Mechanism of Action: Inhibition of the ALK Signaling Cascade

The oncogenic activity of ALK fusion proteins stems from their ligand-independent dimerization and subsequent autophosphorylation, leading to the activation of multiple downstream signaling cascades.[5][8] Key pathways include:

  • RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[5][8]

  • PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.[8][9]

  • JAK/STAT Pathway: Involved in cell survival and proliferation.[8][13]

Ceritinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[6][10][14] This leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[14]

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by Ceritinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Ceritinib Ceritinib Ceritinib->ALK

ALK signaling pathway and Ceritinib's point of inhibition.

Experimental Design and Protocols

A well-designed xenograft study is critical for obtaining reliable and reproducible data. This involves careful planning from cell line selection to the definition of endpoints.

Materials and Reagents
Material/Reagent Supplier Example Notes
c-Ceritinib TFA saltAmsbio (AMS.T30776)Store as per manufacturer's instructions.
ALK-positive cancer cell lineATCC (e.g., NCI-H3122, NCI-H2228)Select a cell line with confirmed ALK rearrangement.
Immunodeficient MiceThe Jackson Laboratory (e.g., NOD-SCID, NSG)Age- and sex-matched, typically 6-8 weeks old.
Cell Culture Media (e.g., RPMI-1640)Thermo Fisher ScientificSupplement with FBS and antibiotics as required.
Matrigel®CorningFor subcutaneous injection to support initial tumor growth.
Vehicle Formulation ComponentsSigma-Aldrich0.5% Methylcellulose, 0.5% Tween® 80 in sterile water.[15]
Anesthetics (e.g., Isoflurane)VetOneFor humane animal handling during procedures.
CalipersFisher ScientificFor tumor volume measurement.
Sterile Syringes and NeedlesBD BiosciencesVarious gauges for cell injection and drug administration.
Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[16][17] Key principles include:

  • The 3Rs: Replacement, Reduction, and Refinement should be incorporated into the study design.[16]

  • Humane Endpoints: Establish clear criteria for euthanasia to minimize animal suffering.[18][19] These may include tumor size limits (e.g., average diameter not to exceed 1.2 cm in mice), excessive weight loss (>20%), ulceration of the tumor, or signs of distress.[17][19]

  • Monitoring: Animals should be monitored regularly (at least twice weekly) for tumor growth, body weight, and overall health.[18]

Protocol: Xenograft Model Establishment

This protocol describes the establishment of a cell line-derived xenograft (CDX) model. Patient-derived xenograft (PDX) models can also be used and generally follow a similar implantation procedure but with tumor fragments instead of cultured cells.[20]

Workflow for Xenograft Establishment and Treatment

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_endpoint Endpoint A 1. Culture ALK+ Cancer Cells B 2. Prepare Cell Suspension A->B C 3. Subcutaneous Injection into Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice into Cohorts D->E F 6. Prepare & Administer c-Ceritinib TFA Salt E->F G 7. Continue Monitoring & Data Collection F->G H 8. Euthanize & Collect Tissues G->H

Experimental workflow for a xenograft study.

Step-by-Step Protocol:

  • Cell Culture: Culture ALK-positive cancer cells (e.g., NCI-H3122) in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Implantation: Anesthetize the immunodeficient mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Once tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers. The volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

Protocol: Preparation and Administration of c-Ceritinib TFA Salt

Preparation of Dosing Solution:

Note: The solubility of ceritinib is pH-dependent, with lower solubility at higher pH.[21] It is crucial to ensure complete dissolution.

  • Weighing: Accurately weigh the required amount of c-Ceritinib TFA salt based on the desired dose (e.g., 25-50 mg/kg) and the number of animals.[10][22]

  • Vehicle Preparation: Prepare the vehicle solution consisting of 0.5% methylcellulose and 0.5% Tween® 80 in sterile water.[15] Some protocols may use other vehicles, such as a formulation with PEG300, Tween80, and ddH2O.[23]

  • Dissolution: A common practice for similar compounds is to first create a stock solution in an organic solvent like DMSO and then dilute it into the final aqueous vehicle. However, for oral gavage, direct suspension in the vehicle is often preferred.

    • Add the weighed c-Ceritinib TFA salt to a small volume of the vehicle.

    • Vortex or sonicate until a fine, homogenous suspension is achieved. Ensure there are no clumps.

    • Adjust to the final volume with the vehicle.

    • Prepare the dosing solution fresh daily.

Administration:

  • Route: Oral gavage (PO) is the standard clinical route and is commonly used in preclinical studies.[10]

  • Dosage: Doses ranging from 25 mg/kg to 50 mg/kg daily have been shown to be effective in xenograft models.[10][15][22] A pilot study may be necessary to determine the optimal dose for your specific model.

  • Frequency: Administer the drug once daily.

  • Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.

Data Collection and Analysis

Consistent and accurate data collection is paramount for the successful interpretation of the study.

Parameter Measurement Frequency Purpose
Tumor Volume 2-3 times per weekPrimary efficacy endpoint.
Body Weight 2-3 times per weekMonitor for drug toxicity and general animal health.[19]
Clinical Signs DailyAssess animal welfare (e.g., posture, activity, grooming).

Data Presentation:

  • Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a clear visual representation of treatment efficacy.

  • Tumor Growth Inhibition (TGI): TGI can be calculated at the end of the study to quantify the treatment effect.

  • Body Weight Changes: Plot the mean percentage of body weight change from baseline for each group to assess toxicity.

Expected Outcomes and Troubleshooting

  • Efficacy: In ALK-positive xenograft models, treatment with ceritinib is expected to lead to significant tumor growth inhibition or even tumor regression compared to the vehicle-treated control group.[10][15][22]

  • Toxicity: At therapeutic doses, ceritinib is generally well-tolerated in mice, but monitoring for weight loss, diarrhea, and changes in behavior is essential. Dose reduction may be necessary if significant toxicity is observed.

  • Resistance: While ceritinib is effective against many crizotinib-resistant tumors, acquired resistance to ceritinib can also emerge.[1][24] This can be due to secondary ALK mutations (e.g., G1202R, F1174C) or the activation of bypass signaling pathways.[24][25][26] If tumors begin to regrow after an initial response, this may indicate the development of resistance.

Conclusion

The use of c-Ceritinib TFA salt in a well-executed xenograft mouse model provides a powerful system for evaluating its in vivo efficacy and understanding its therapeutic potential. By adhering to the detailed protocols and ethical guidelines presented in these application notes, researchers can generate robust and reliable data to advance the development of targeted cancer therapies.

References

  • Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Katayama, R., Sakashita, T., Yanagitani, N., Takeuchi, K., Nishio, M., & Fujita, N. (2015). Abstract PR03: Novel ceritinib resistance mechanisms: new resistant mutation, fibroblast growth factor receptor 3 overexpression and cMET amplification-mediated ceritinib resistance. Molecular Cancer Therapeutics, 14(12_Supplement_2), PR03–PR03. [Link]

  • Chiarle, R., Voena, C., Ambrogio, C., Piva, R., & Inghirami, G. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609–5614. [Link]

  • New ceritinib resistance mechanisms and therapeutic strategies to... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Dong, X., Guan, J., English, J. C., & Wistuba, I. I. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22). [Link]

  • Friboulet, L., Li, N., Katayama, R., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662–673. [Link]

  • Hallberg, B., & Palmer, R. H. (2013). ALK: a tyrosine kinase target for cancer therapy. Targeted Oncology, 8(S1), 1–10. [Link]

  • Gainor, J. F., Dardaei, L., Yoda, S., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118–1133. [Link]

  • Signaling by ALK in cancer. (n.d.). Reactome. Retrieved February 13, 2026, from [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Skandalis, A., & Cichocki, F. (2017). Anaplastic Lymphoma Kinase (ALK)-Induced Malignancies: Novel Mechanisms of Cell Transformation and Potential Therapeutic Approaches. Cancers, 9(12), 12. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved February 13, 2026, from [Link]

  • The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. (2014). Cancer Discovery. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (n.d.). Avicenna Journal of Medical Biotechnology. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • UK Co-ordinating Committee on Cancer Research UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). (n.d.). Retrieved February 13, 2026, from [Link]

  • Tumor Development and Animal Welfare in a Murine Xenograft Model. (n.d.). Pharmaceutical Networking. Retrieved February 13, 2026, from [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (2024). Animal Welfare Institute. Retrieved February 13, 2026, from [Link]

  • Schuller, A. G., et al. (2017). Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology, 13(12), 1238–1246. [Link]

  • Guidelines for the welfare and use of animals in cancer research. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Passiglia, F., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2133–2144. [Link]

  • Ceritinib: From Synthesis to Clinical Applications. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • c-Ceritinib TFA salt, AMS.T30776-100-MG. (n.d.). Amsbio. Retrieved February 13, 2026, from [Link]

  • In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. (2020). Cancer Science, 111(6), 1887–1898. [Link]

  • What is the mechanism of Ceritinib? (2024). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • 205755Orig1s000. (2014). accessdata.fda.gov. Retrieved February 13, 2026, from [Link]

  • Tumor Growth Inhibition with Ceritinib in Xenograft Model (A) Treatment... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. (2015). Clinical Journal of Oncology Nursing, 19(1), 37–39. [Link]

  • Ceritinib inhibits multiple previously unknown targets including FAK1,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. (2015). International Journal of Nanomedicine, 10, 3549–3556. [Link]

  • Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. (2014). Translational Lung Cancer Research, 3(6), 406–408. [Link]

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Method

Application Note &amp; Protocol: Utilizing c-Ceritinib TFA Salt for In-Vitro Anaplastic Lymphoma Kinase (ALK) Inhibition Assays

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of c-Ceritinib TFA salt for the in-vitro biochemical assessment of Anaplastic Lymphoma Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of c-Ceritinib TFA salt for the in-vitro biochemical assessment of Anaplastic Lymphoma Kinase (ALK) activity. We delve into the molecular context of ALK signaling, the specific properties of the c-Ceritinib compound, and a detailed, field-proven protocol for conducting a robust kinase inhibition assay. This guide is designed to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Introduction: ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system.[1] In certain cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion gene, most commonly between ALK and the echinoderm microtubule-associated protein-like 4 (EML4).[2] This EML4-ALK fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain.[3] The aberrant kinase activity drives oncogenesis by persistently activating downstream signaling pathways crucial for cell growth and survival, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[4][5]

Ceritinib (LDK378) is a potent, second-generation, ATP-competitive ALK inhibitor.[6] It was developed to be significantly more potent than the first-generation inhibitor, crizotinib, and to overcome common crizotinib-resistance mutations.[7][8] This application note focuses specifically on c-Ceritinib TFA salt , a coupleable analog of Ceritinib designed with a linker for advanced applications such as affinity-based proteomics, while retaining its potent inhibitory activity against the ALK kinase domain.[9]

ALK Signaling and Inhibition by Ceritinib

The diagram below illustrates the canonical EML4-ALK signaling pathway and the mechanism of inhibition by Ceritinib. The fusion protein dimerizes, leading to autophosphorylation of the kinase domain and subsequent activation of pro-survival pathways. Ceritinib directly competes with ATP for the binding pocket in the ALK kinase domain, thereby preventing phosphorylation and shutting down the oncogenic signaling cascade.[1][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Pathways cluster_output EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Phosphorylation PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Phosphorylation ATP ATP ATP->EML4_ALK Binds to Kinase Domain Ceritinib c-Ceritinib Ceritinib->EML4_ALK Competitive Inhibition Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: ALK signaling pathway and Ceritinib's mechanism of action.

c-Ceritinib TFA Salt: Properties and Handling

Understanding the specific properties of the compound is critical for designing a successful experiment. The trifluoroacetic acid (TFA) salt form is a common result of purification by reverse-phase HPLC. For most in-vitro biochemical assays utilizing robust buffering systems, the TFA counterion does not interfere with enzymatic activity.

PropertyDetails
Compound Name c-Ceritinib TFA salt
Synonyms Coupleable Ceritinib analog, LDK378 analog
Mechanism of Action ATP-competitive inhibitor of ALK tyrosine kinase.[10]
In-Vitro Potency (ALK) IC₅₀ ≈ 0.2 nM (for parent compound Ceritinib).[11][12]
Solubility Soluble in DMSO (e.g., ≥ 2.79 mg/mL) and Ethanol.[12][13] For kinase assays, DMSO is the recommended solvent for stock solutions.
Storage (Solid) Store tightly sealed at -20°C for long-term stability (months to years).[10] Short periods at room temperature during shipping do not significantly affect product efficacy.
Storage (Solution) Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes and store in tightly sealed vials at -20°C. Recommended for use within one month to ensure stability.
Handling Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation. Use fresh, anhydrous DMSO for preparing stock solutions.[11]

Protocol: In-Vitro ALK Kinase Inhibition Assay

This protocol describes a robust, microplate-based biochemical assay to determine the inhibitory activity of c-Ceritinib TFA salt against a recombinant ALK enzyme. The methodology is based on a luminescence-based detection system that quantifies the amount of ADP produced during the kinase reaction, such as the ADP-Glo™ Kinase Assay.[14][15] The luminescent signal is directly proportional to kinase activity.

Experimental Workflow

The overall workflow is a multi-step process involving reagent preparation, reaction execution, and signal detection. Proper planning of the plate layout, including controls, is essential for generating high-quality, interpretable data.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detection 3. Signal Detection & Analysis A Prepare c-Ceritinib stock in DMSO B Create serial dilutions of c-Ceritinib A->B D Dispense 1-5 µL of c-Ceritinib dilutions (or DMSO control) B->D C Prepare working solutions: - ALK Enzyme - Substrate/ATP Mix - Assay Buffer E Add 5 µL of ALK Enzyme solution C->E G Initiate reaction: Add 5-10 µL of Substrate/ATP Mix C->G D->E F Optional: Pre-incubate for 10-30 min E->F F->G H Incubate at 30°C for 60 minutes G->H I Add Detection Reagent 1 (Stops reaction, depletes ATP) H->I J Incubate at RT for 40 minutes I->J K Add Detection Reagent 2 (Converts ADP to ATP, generates light) J->K L Incubate at RT for 30 minutes K->L M Read luminescence on a plate reader L->M N Analyze data and calculate IC₅₀ M->N

Caption: Step-by-step workflow for the ALK kinase inhibition assay.

Materials and Reagents
  • c-Ceritinib TFA salt

  • Recombinant human ALK kinase domain

  • Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • Adenosine 5'-triphosphate (ATP), ultra-pure

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque, low-volume 384-well assay plates

  • Multichannel pipettes and/or automated liquid handlers

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure

1. Preparation of c-Ceritinib Solutions: a. Prepare a 10 mM stock solution of c-Ceritinib TFA salt in 100% anhydrous DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a concentration range suitable for determining the IC₅₀. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point. This will yield a final in-assay concentration range from approximately 5 µM to 0.25 nM. c. Prepare a DMSO-only control for determining 100% kinase activity.

2. Assay Plate Setup: a. Dispense 1 µL of each c-Ceritinib dilution (and DMSO control) into the wells of a 384-well plate. b. Include "no enzyme" wells containing 1 µL of DMSO as a background control (0% kinase activity).

3. Kinase Reaction: a. Prepare a working solution of recombinant ALK enzyme in Kinase Assay Buffer at 2x the final desired concentration. b. Add 5 µL of the ALK enzyme solution to the wells containing the inhibitor and DMSO controls. For the "no enzyme" control wells, add 5 µL of Kinase Assay Buffer without the enzyme. c. Gently mix the plate and incubate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[17] d. Prepare a 2x ATP/Substrate mix in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for ALK to ensure sensitive detection of competitive inhibitors.[16] e. Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mix to all wells. The final reaction volume is now 11 µL. f. Seal the plate and incubate for 60 minutes at 30°C. Ensure the reaction does not proceed too far; less than 20% ATP consumption is ideal for maintaining linearity.

4. Signal Detection (Example using ADP-Glo™ principle): [14] a. Following the kinase reaction incubation, add 10 µL of the first detection reagent (which stops the kinase reaction and depletes remaining ATP) to each well. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of the second detection reagent (which converts the ADP produced into ATP and provides luciferase/luciferin to generate light) to each well. d. Incubate for a final 30 minutes at room temperature to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescent signal from the "no enzyme" control wells from all other data points.

  • Normalization:

    • The DMSO-only control (no inhibitor) represents 100% kinase activity.

    • The highest concentration of inhibitor (or the "no enzyme" control) can represent 0% activity.

    • Calculate the percent inhibition for each c-Ceritinib concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

  • IC₅₀ Determination:

    • Plot the % Inhibition versus the logarithm of the c-Ceritinib concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Summary and Troubleshooting

ParameterRecommended ConditionRationale
Enzyme Recombinant Human ALKProvides a clean, specific system to measure direct inhibition.
Substrate Poly-peptide substrate (e.g., Poly-Glu,Tyr 4:1)A generic substrate suitable for many tyrosine kinases.
ATP Concentration At or near Km (typically 10-100 µM)Ensures sensitivity for detecting ATP-competitive inhibitors.[16]
Inhibitor Solvent 100% Anhydrous DMSOEnsures complete dissolution and stability of the compound.[11]
Final DMSO in Assay ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Reaction Temperature 30°CProvides a balance between enzyme activity and stability.
Reaction Time 60 minutes (or as optimized)Should be within the linear range of the reaction (typically <20% substrate conversion).
Detection Method Luminescence (ADP-Glo™), TR-FRET (LanthaScreen®), etc.[14][16]These methods are highly sensitive, quantitative, and amenable to high-throughput screening.[15]

Troubleshooting:

  • High Signal Variability: Ensure thorough mixing, accurate pipetting, and consistent incubation times. Use high-quality, low-binding plates.

  • Low Signal-to-Background Ratio: Optimize enzyme concentration and/or incubation time to increase signal. Check the activity of the recombinant enzyme.

  • Incomplete Dose-Response Curve: Adjust the inhibitor concentration range. The very high potency of Ceritinib requires testing at low nanomolar and picomolar concentrations.[11]

References

  • Goldenberg, A. S. (2014). Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. Journal of the advanced practitioner in oncology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceritinib? Patsnap Synapse. Available at: [Link]

  • Song, Z., Wang, M., & Zhang, A. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. OncoTargets and therapy. Available at: [Link]

  • Voena, C., Varesio, L. M., Zhang, L., et al. (2021). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular cancer research : MCR. Available at: [Link]

  • Rossi, A., & Di Maio, M. (2016). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic advances in medical oncology. Available at: [Link]

  • Lee, J. K., Kim, S., Kim, S., et al. (2021). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers. Available at: [Link]

  • Santarpia, M., Daffinà, M. G., D'Aveni, A., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug design, development and therapy. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Amsbio. (n.d.). c-Ceritinib TFA salt. Amsbio. Available at: [Link]

  • Attia, M. A. M., Al-Ghobashy, M. A., Fares, M. Y., et al. (2023). Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib. Molecules (Basel, Switzerland). Available at: [Link]

  • Friboulet, L., Li, N., Katayama, R., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer discovery. Available at: [Link]

  • Li, S., Tian, Y., Chen, Z., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. International journal of molecular sciences. Available at: [Link]

  • Shaw, A. T., Varghese, A. M., Solomon, B. J., et al. (2011). Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment. Clinical cancer research : an official journal of the American Association for Cancer Research. Available at: [Link]

  • Gushtereva, N., Gessulat, S., F-Braga, R., et al. (2022). Polypharmacology-based ceritinib repurposing using integrated functional proteomics. bioRxiv. Available at: [Link]

  • Ou, S. I. (2014). Ceritinib (LDK378): a potent alternative to crizotinib for ALK-rearranged non-small-cell lung cancer. Expert opinion on investigational drugs. Available at: [Link]

  • Kim, J., Kim, H. S., Lee, J., et al. (2022). Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation. Frontiers in pharmacology. Available at: [Link]

  • Kuna, P., Rao, K. P., & Kumar, K. A. (2016). RP-HPLC Method for the Estimation of Ceritinib in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2016). How to remove TFA salt? ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for c-Ceritinib TFA Salt in Western Blotting for Phospho-ALK

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the application of c-Ceritinib TFA salt as a critical negative control in Western blotting experiments designed to det...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the application of c-Ceritinib TFA salt as a critical negative control in Western blotting experiments designed to detect phosphorylated Anaplastic Lymphoma Kinase (p-ALK). Ceritinib is a highly potent and selective second-generation inhibitor of ALK tyrosine kinase. Its utility in a research setting extends beyond its therapeutic applications, serving as an essential tool for validating the specificity of phospho-ALK antibodies and confirming the identity of ALK-driven signaling in cellular models. This guide will detail the underlying scientific principles, provide a validated step-by-step protocol for cell treatment and subsequent Western blot analysis, and offer insights into data interpretation.

Introduction: The Rationale for a Validated Negative Control

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), fusion proteins, or point mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The activation of ALK involves its autophosphorylation at multiple tyrosine residues within the kinase domain. This phosphorylation event is the critical switch that initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately promoting cell proliferation, survival, and metastasis.

The detection of phosphorylated ALK (p-ALK) by Western blotting is a fundamental technique for studying ALK-driven cancers and evaluating the efficacy of ALK inhibitors. However, a significant challenge in immuno-detection is the potential for antibody cross-reactivity, leading to false-positive signals. Therefore, it is imperative to include rigorous controls to validate the specificity of the p-ALK antibody.

c-Ceritinib TFA salt serves as an ideal negative control for this purpose. By treating ALK-positive cells with Ceritinib, a potent ATP-competitive inhibitor, the autophosphorylation of ALK is blocked. A subsequent loss of the p-ALK signal in the Western blot, while total ALK protein levels remain unchanged, provides strong evidence that the antibody is indeed specific to the phosphorylated form of ALK.

Mechanism of Action: How Ceritinib Inhibits ALK Phosphorylation

cluster_0 Cell Membrane cluster_1 Intracellular ALK ALK Receptor Tyrosine Kinase pALK Phosphorylated ALK (p-ALK) (Active) ALK->pALK Autophosphorylation ATP ATP ATP->ALK Binds to Kinase Domain Ceritinib c-Ceritinib TFA salt Ceritinib->ALK Competitively Binds to ATP-binding site Downstream Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) pALK->Downstream Activates

Figure 2. Workflow for cell treatment to validate p-ALK antibody specificity.

Procedure:

  • Cell Seeding: Seed an ALK-positive cell line (e.g., NCI-H2228) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubation: Culture the cells for approximately 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM c-Ceritinib TFA salt stock solution.

    • Prepare a working concentration of Ceritinib in complete culture medium. A final concentration of 100-200 nM is typically sufficient to achieve complete inhibition of ALK phosphorylation. For a 200 nM final concentration in 2 mL of medium, add 0.4 µL of the 10 mM stock to the medium.

    • Prepare a vehicle control working solution by adding the same volume of DMSO to complete medium (e.g., 0.4 µL of DMSO in 2 mL of medium).

  • Treatment:

    • For the Vehicle Control wells, carefully aspirate the old medium and replace it with the DMSO-containing medium.

    • For the Ceritinib-Treated wells, aspirate the old medium and replace it with the Ceritinib-containing medium.

  • Incubation: Return the plates to the incubator for 2 to 4 hours . This duration is generally sufficient for the inhibitor to penetrate the cells and suppress kinase activity.

  • Cell Harvest and Lysis:

    • Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Western Blotting Protocol
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary anti-p-ALK antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Sequential Probing):

    • After imaging for p-ALK, the membrane can be stripped (using a mild stripping buffer) and re-probed for total ALK and then for a loading control (e.g., β-Actin). This ensures that the observed decrease in p-ALK signal is not due to lower protein loading.

Expected Results and Interpretation

The expected outcome of this experiment is a clear demonstration of the p-ALK antibody's specificity.

Lane 1: Vehicle (DMSO)Lane 2: c-Ceritinib (200 nM)Interpretation
p-ALK Strong BandAbsent or a very faint band
Total ALK Strong BandStrong Band
β-Actin Strong BandStrong Band

A successful experiment will show a dramatic reduction or complete elimination of the p-ALK signal in the Ceritinib-treated lane compared to the vehicle control lane. The signal for total ALK and the loading control should remain consistent across both lanes, confirming that the effect is specific to the phosphorylation status of ALK and not due to protein degradation or unequal sample loading.

Troubleshooting

  • No change in p-ALK signal after Ceritinib treatment:

    • Verify Ceritinib activity: Ensure the stock solution was prepared correctly and has not degraded. Use a fresh aliquot.

    • Increase inhibitor concentration or incubation time: While 200 nM for 2-4 hours is typically effective, some cell lines or culture conditions may require optimization.

    • Question antibody specificity: The antibody may be cross-reacting with other proteins or the non-phosphorylated form of ALK.

  • Total ALK signal is also decreased:

    • Treatment time is too long: Prolonged ALK inhibition can sometimes lead to downstream effects that result in the degradation of the ALK protein itself. Limit treatment time to the recommended 2-4 hours.

    • Loading error: Re-verify protein quantification and loading.

  • High background on the blot:

    • Optimize blocking: Increase blocking time or switch blocking agent (e.g., from milk to BSA).

    • Antibody concentration: The primary or secondary antibody concentration may be too high. Perform a titration.

    • Washing steps: Increase the number or duration of TBST washes.

Conclusion

The strategic use of c-Ceritinib TFA salt is an indispensable component of rigorous Western blot analysis for ALK phosphorylation. By serving as a potent and specific inhibitor, it provides a functional knockout of the target signal, thereby validating the specificity of the phospho-antibody and lending high confidence to the experimental results. This protocol provides a robust framework for researchers to reliably assess ALK activation and its modulation in various cellular contexts.

References

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662–673. Available at: [Link]

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197. Available at: [Link]

  • Soda, M., et al. (2007). Identification of the transforming EML4-ALK fusion gene in non-small-cell lung cancer. Nature, 448(7153), 561–566. Available at: [Link]

  • Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer. Nature Reviews Cancer, 13(10), 685–700. Available at: [Link]

  • Chiarle, R., et al. (2008). The anaplastic lymphoma kinase in the pathogenesis of cancer. Nature Reviews Cancer, 8(1), 11–23. Available at: [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-5690. Available at: [Link]

Method

Application Notes and Protocols for the Utilization of c-Ceritinib TFA Salt in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for researchers on the strategic use of c-Ceritinib TFA salt in combination with conventional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers on the strategic use of c-Ceritinib TFA salt in combination with conventional chemotherapy agents. Ceritinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, has demonstrated significant efficacy in ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3][4][5] Emerging preclinical and clinical evidence suggests that its therapeutic potential can be enhanced through synergistic combinations with chemotherapy. This document outlines the molecular rationale for such combinations, provides detailed protocols for in vitro and in vivo evaluation of synergy, and offers insights into the analysis and interpretation of experimental data.

Introduction: The Rationale for Combining c-Ceritinib with Chemotherapy

The primary mechanism of action for ceritinib is the potent and selective inhibition of the ALK receptor tyrosine kinase.[6][7][8] In cancers driven by aberrant ALK fusion proteins, such as EML4-ALK in NSCLC, ceritinib blocks downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6] This targeted inhibition leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[6][7]

However, the therapeutic landscape of oncology is increasingly moving towards combination therapies to overcome intrinsic and acquired resistance and to enhance treatment efficacy.[9][10] Combining a targeted agent like ceritinib with traditional cytotoxic chemotherapy offers several potential advantages:

  • Synergistic Antitumor Activity: Chemotherapy agents induce DNA damage and cell cycle arrest through mechanisms distinct from ALK inhibition. The concurrent targeting of multiple, non-overlapping pathways can lead to a synergistic or additive cytotoxic effect.

  • Overcoming Resistance: Tumors can develop resistance to ALK inhibitors through various mechanisms. Chemotherapy can help eliminate resistant clones that may not be dependent on ALK signaling.

  • Broadening Therapeutic Application: Interestingly, ceritinib has shown ALK-independent antiproliferative activity in various NSCLC cell lines at clinically relevant concentrations.[11] This is attributed to its "polypharmacology," involving the inhibition of other kinases such as FAK1 and RSK1/2.[11] This off-target activity may create synergistic opportunities with chemotherapy in a broader range of cancers beyond those with ALK rearrangements. For instance, studies have shown that ceritinib can strongly synergize with the microtubule inhibitor paclitaxel in ALK-negative NSCLC cells.[11]

This guide will provide the foundational knowledge and practical protocols to explore these combination strategies in a preclinical setting.

c-Ceritinib TFA Salt: Key Characteristics

PropertyDescriptionSource
IUPAC Name 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine; trifluoroacetic acid
Molecular Formula C28H36ClN5O3S (Ceritinib base)[12]
Molecular Weight 558.14 g/mol (Ceritinib base)[12]
Solubility Soluble in DMSO. Aqueous solubility is pH-dependent, with lower solubility at higher pH.[13][][15]
Storage Store at -20°C as a solid.[]

Note on "c-Ceritinib": The "c" in "c-Ceritinib" can refer to a coupleable analog of ceritinib synthesized for research purposes, such as in chemical proteomics to identify drug targets.[11] For the purposes of these protocols, "c-Ceritinib TFA salt" will refer to the research-grade ceritinib trifluoroacetate salt.

Preclinical Evaluation of c-Ceritinib and Chemotherapy Combinations

The preclinical assessment of combination therapies is a critical step in drug development. It involves a tiered approach, starting with in vitro studies to establish synergy and moving to in vivo models to confirm efficacy and assess toxicity.

In Vitro Synergy Assessment

The initial step is to determine whether the combination of c-Ceritinib and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Workflow for In Vitro Synergy Assessment

G cluster_0 Phase 1: Cell Line Selection & Monotherapy Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Select Cancer Cell Lines (ALK-positive and ALK-negative) B Determine IC50 of c-Ceritinib A->B C Determine IC50 of Chemotherapy Agent A->C D Design Dose-Response Matrix B->D C->D E Treat Cells with Drug Combinations D->E F Assess Cell Viability (e.g., CellTiter-Glo) E->F G Calculate Combination Index (CI) or Synergy Score F->G H Determine Nature of Interaction (Synergy, Additivity, Antagonism) G->H

Caption: Workflow for in vitro drug combination synergy assessment.

Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix

This protocol outlines the steps for assessing the synergistic effects of c-Ceritinib and a chemotherapy agent on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., ALK-positive NSCLC line H3122, ALK-negative NSCLC lines H650, H1155)

  • c-Ceritinib TFA salt

  • Chemotherapy agent of interest (e.g., Paclitaxel, Gemcitabine, Cisplatin)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

  • Drug synergy analysis software (e.g., SynergyFinder, CompuSyn)

Procedure:

  • Cell Culture and Plating:

    • Culture cancer cell lines according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Monotherapy Dose-Response Curves:

    • Prepare serial dilutions of c-Ceritinib and the chemotherapy agent separately.

    • Treat the cells with a range of concentrations for each drug to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

  • Combination Dose-Response Matrix:

    • Based on the IC50 values, design a dose-response matrix. This typically involves a 6x6 or 8x8 matrix with varying concentrations of both drugs.

    • Prepare the drug combinations and add them to the cells in the 96-well plate.

    • Include controls for each drug alone and a vehicle control.

    • Incubate for the same duration as the monotherapy experiments.

  • Cell Viability Assessment:

    • After the incubation period, measure cell viability using an appropriate assay following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Use synergy analysis software to calculate synergy scores based on models like the Bliss independence model or the Loewe additivity model.[16]

    • A combination index (CI) less than 1, or a positive synergy score, generally indicates a synergistic interaction.

In Vivo Efficacy and Toxicity Studies

Promising in vitro combinations should be validated in in vivo models to assess their anti-tumor efficacy and potential toxicity in a more complex biological system.[9][17][18]

Workflow for In Vivo Combination Studies

G cluster_0 Phase 1: Model Selection & Tumor Implantation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Animal Model (e.g., CDX, PDX) B Implant Tumor Cells/Tissue A->B C Allow Tumors to Reach Palpable Size B->C D Randomize Animals into Treatment Groups C->D E Administer Treatments (Vehicle, Monotherapies, Combination) D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize Animals at Endpoint F->G H Excise and Weigh Tumors G->H I Collect Tissues for Further Analysis (e.g., Pharmacokinetics, Biomarkers) G->I

Caption: General workflow for in vivo drug combination studies.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the combination of c-Ceritinib and a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • c-Ceritinib TFA salt formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment Groups:

    • Randomize the mice into treatment groups (typically 8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: c-Ceritinib alone

      • Group 3: Chemotherapy agent alone

      • Group 4: c-Ceritinib + Chemotherapy agent

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for c-Ceritinib, intraperitoneal injection for the chemotherapy agent).

    • The dosage should be based on previous studies or a maximum tolerated dose (MTD) study.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study.

    • Excise and weigh the tumors.

    • Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic or biomarker studies.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the groups to determine the significance of the combination therapy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing combination therapies.

Pharmacokinetic (PK) Analysis:

  • Objective: To determine how the drugs are absorbed, distributed, metabolized, and excreted in the presence of each other.

  • Methodology: Collect plasma samples at various time points after drug administration. Quantify the concentration of c-Ceritinib and the chemotherapy agent using validated analytical methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[19][20]

  • Key Parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[12]

Pharmacodynamic (PD) Analysis:

  • Objective: To measure the biological effects of the drug combination on the target and downstream pathways in the tumor tissue.

  • Methodology: Analyze tumor samples collected at the end of the in vivo study.

  • Techniques:

    • Western Blotting: To assess the phosphorylation status of ALK and downstream signaling proteins like AKT and ERK.

    • Immunohistochemistry (IHC): To evaluate the expression and localization of biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Signaling Pathway of Ceritinib Inhibition

G cluster_0 Upstream cluster_1 Ceritinib Action cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT JAK_STAT JAK-STAT ALK->JAK_STAT Ceritinib c-Ceritinib Ceritinib->ALK Proliferation Decreased Proliferation RAS_RAF->Proliferation Apoptosis Increased Apoptosis RAS_RAF->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Simplified signaling pathway showing ceritinib's mechanism of action.

Conclusion and Future Directions

The combination of c-Ceritinib with chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of such combinations. Future research should focus on identifying novel synergistic partners for ceritinib, elucidating the molecular mechanisms underlying the observed synergy, and translating these findings into well-designed clinical trials. The use of advanced preclinical models, such as patient-derived organoids and xenografts, will be crucial in personalizing combination therapies for cancer patients.[17]

References

  • Benchchem. Application Notes and Protocols for the Quantification of Ceritinib in Plasma.
  • Kessler, D., et al. Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology. 2019.
  • Lazzari, C., et al. From Chemotherapy to Combined Targeted Therapeutics: In Vitro and in Vivo Models to Decipher Intra-tumor Heterogeneity. Frontiers in Oncology. 2018.
  • Scilit. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies.
  • Roswell Park Comprehensive Cancer Center. VALIDATED BIOANALYTICAL METHOD.
  • Crown Bioscience. Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. 2023.
  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF CERITINIB IN RABBIT PLASMA USING PDA DETECTOR. 2018.
  • Semantic Scholar. To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib. 2020.
  • Aittokallio, T. Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC.
  • National Cancer Institute. A model-based approach for assessing in vivo combination therapy interactions. PMC.
  • Biocompare. In Vivo Models. 2025.
  • Eureka blog. Combination Cancer Therapies: From Serendipity to Design. 2021.
  • bioRxiv. Methods for High-Throughput Drug Combination Screening and Synergy Scoring. 2016.
  • Kyinno. In Vitro Drug Combination Screening Services.
  • Drugs.com. Ceritinib: uses, dosing, warnings, adverse events, interactions.
  • ResearchGate. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. 2025.
  • Novartis. FDA Approves Novartis Drug Zykadia™ for Late-Stage Lung Cancer. 2014.
  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro. 2022.
  • National Cancer Institute. FDA Expands Approval of Ceritinib for ALK-Positive Non-Small Cell Lung Cancer. 2017.
  • American Health & Drug Benefits. Zykadia (Ceritinib) Approved for Patients with Crizotinib-Resistant ALK-Positive Non–Small-Cell Lung Cancer. PMC.
  • American Health & Drug Benefits. Zykadia (Ceritinib) Approved for Patients with Crizotinib-Resistant ALK-Positive Non–Small-Cell Lung Cancer. 2015.
  • Taylor & Francis. Ceritinib – Knowledge and References.
  • ecancer. ESMO 2016: Ceritinib provides longer PFS than chemo in trial of ALK rearranged lung cancer treatment. 2016.
  • PubMed. Ceritinib versus chemotherapy in patients with ALK-rearranged non-small-cell lung cancer previously given chemotherapy and crizotinib (ASCEND-5): a randomised, controlled, open-label, phase 3 trial. 2017.
  • National Institutes of Health. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer. PMC.
  • accessdata.fda.gov. 205755Orig1s000. 2014.
  • Patsnap Synapse. What is the mechanism of Ceritinib?. 2024.
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  • ResearchGate. In-Situ Metastable Form : A Route For The Generation Of Hydrate And Anhydrous Forms Of Ceritinib.
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Application

Application Notes and Protocols for PET Imaging with c-Ceritinib TFA Salt

Authored by: Gemini, Senior Application Scientist Preamble: Visualizing a Key Oncogenic Driver with Precision The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase represents a critical therapeutic target in seve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Preamble: Visualizing a Key Oncogenic Driver with Precision

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase represents a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) where ALK gene rearrangements lead to the expression of oncogenic fusion proteins.[1][2][3] Ceritinib is a potent, second-generation, ATP-competitive ALK inhibitor that has demonstrated significant clinical efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[4][5]

While therapeutic efficacy is the ultimate endpoint, the ability to non-invasively visualize ALK expression, quantify drug-target engagement, and understand mechanisms of resistance in real-time is paramount for advancing personalized medicine. Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging modality that allows for the in vivo characterization of biological processes.[6][7] By labeling a targeted drug like Ceritinib with a positron-emitting radionuclide, we can create a PET radiotracer to map the distribution and density of its target, ALK, throughout the body.

This document provides a comprehensive guide to the use of a specifically modified, "coupleable" Ceritinib analogue, referred to as c-Ceritinib, for PET imaging applications. This analogue is designed for straightforward radiolabeling, enabling researchers to probe ALK biology in preclinical models. The trifluoroacetic acid (TFA) salt form is a common result of purification by reversed-phase chromatography and does not impede the described applications.

Section 1: Scientific Foundation and Principle of the Method

The ALK Signaling Pathway and Ceritinib's Mechanism of Action

Aberrant ALK activation, typically through chromosomal rearrangement (e.g., EML4-ALK in NSCLC), results in a constitutively active fusion protein that drives oncogenesis.[2] This leads to the activation of multiple downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and transformation.[1][8][9]

Ceritinib exerts its therapeutic effect by binding to the ATP-binding site within the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like STAT3.[10][11][12] This blockade of ALK activity leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[10][13] Ceritinib is noted to be approximately 20-fold more potent than crizotinib against ALK in enzymatic assays.[13][14]

A PET tracer based on Ceritinib leverages this high-affinity, specific binding. When radiolabeled and administered in microdoses, it travels through the body and accumulates in tissues expressing its ALK target. The positron emissions from the tracer are then detected by a PET scanner, generating a quantitative, three-dimensional image that reflects the density and location of ALK-expressing tumors.

Diagram: ALK Signaling and Inhibition by Ceritinib

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Ceritinib Ceritinib Ceritinib->ALK Inhibition

Caption: Mechanism of Ceritinib action on the ALK signaling pathway.

Section 2: Synthesis and Radiolabeling of [¹⁸F]fluoroethyl-c-Ceritinib

To create a PET tracer, a positron-emitting isotope must be incorporated into the Ceritinib molecule. Direct labeling of the native drug is often challenging. Therefore, a common strategy is to synthesize a "coupleable" analogue (c-Ceritinib) and attach a radiolabeled prosthetic group. Here, we adapt a published method for creating an [¹⁸F]-labeled Ceritinib analogue by fluoroethylation of the piperidine nitrogen, a position known to tolerate modification.[15][16][17]

Rationale for Fluorine-18

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET for several reasons:

  • Optimal Half-Life: Its 109.8-minute half-life is long enough for multi-step radiosynthesis, purification, and imaging over several hours, yet short enough to minimize the patient's radiation dose.[6]

  • Low Positron Energy: It emits low-energy positrons, resulting in a short travel distance before annihilation, which translates to higher spatial resolution in the final PET image.[7]

  • Established Chemistry: The chemistry for ¹⁸F-fluorination is well-established and amenable to automation.

Synthesis of the N-des(fluoroethyl) Precursor

The radiolabeling procedure requires a precursor molecule that can be readily reacted with the radioisotope. In this protocol, the key precursor is N-(2-tosyloxyethyl)-c-Ceritinib, which is synthesized from commercially available Ceritinib.

Diagram: Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_synthesis Precursor Synthesis (Non-Radioactive) cluster_radiolabeling Radiolabeling (¹⁸F) cluster_qc Purification & Quality Control Ceritinib Ceritinib Hydroxyethyl N-(2-hydroxyethyl) -c-Ceritinib Ceritinib->Hydroxyethyl Ethylene Carbonate Tosyloxyethyl Precursor: N-(2-tosyloxyethyl) -c-Ceritinib Hydroxyethyl->Tosyloxyethyl TsCl, TEA Reaction Nucleophilic Substitution Tosyloxyethyl->Reaction F18 [¹⁸F]Fluoride F18->Reaction F18_Product Crude [¹⁸F]fluoroethyl-c-Ceritinib Reaction->F18_Product HPLC Semi-Prep HPLC Purification F18_Product->HPLC Final Final Product: [¹⁸F]fluoroethyl-c-Ceritinib HPLC->Final QC Analytical HPLC (Purity, Identity) Final->QC Verification

Caption: Workflow for synthesis of [¹⁸F]fluoroethyl-c-Ceritinib.

Protocol 1: Radiosynthesis of [¹⁸F]fluoroethyl-c-Ceritinib

This protocol is based on the direct fluorination of a tosylated precursor and should be performed in a shielded hot cell using an automated synthesis module.[17]

Materials:

  • N-(2-tosyloxyethyl)-c-Ceritinib precursor (1-2 mg)

  • Anhydrous acetonitrile (ACN)

  • [¹⁸F]Fluoride (produced via cyclotron, trapped on a QMA cartridge)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K₂CO₃)

  • Sterile water for injection

  • HPLC solvents (e.g., ACN, water, TFA)

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Elution: Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in ACN/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride-K222 complex by heating under a stream of nitrogen to remove all water. Repeat with additions of anhydrous ACN. This step is critical for activating the fluoride for nucleophilic substitution.

  • Precursor Addition: Dissolve the N-(2-tosyloxyethyl)-c-Ceritinib precursor in anhydrous ACN and add it to the dried [¹⁸F]K/K222 complex.

  • Labeling Reaction: Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

  • Quenching and Purification: Cool the reaction vessel and quench the reaction with the mobile phase for HPLC. Inject the entire crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and radioactive impurities.

  • Formulation: Collect the HPLC fraction corresponding to [¹⁸F]fluoroethyl-c-Ceritinib. Remove the HPLC solvents via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, eluting with ethanol, and diluting with sterile saline for injection. The final formulation should be in a physiologically compatible solution (e.g., ≤10% ethanol in saline).

Section 3: Quality Control and In Vivo Imaging Protocols

Protocol 2: Quality Control of the Final Product

Before injection into animals, the radiotracer must be validated to ensure its identity, purity, and suitability for in vivo use.

Step-by-Step Procedure:

  • Radiochemical Purity & Identity:

    • Inject an aliquot of the final formulated product onto an analytical HPLC system equipped with both a UV detector and a radioactivity detector.

    • Confirm the identity of the product by comparing its retention time to that of a non-radioactive, synthesized standard of fluoroethyl-c-Ceritinib.

    • Calculate the radiochemical purity by integrating the area of the product peak relative to the total radioactivity detected. The purity should be >95%.

  • Molar Activity:

    • Molar activity (or specific activity) is the amount of radioactivity per mole of compound (e.g., GBq/µmol or Ci/µmol).

    • Generate a standard curve using the UV detector signal from known concentrations of the non-radioactive standard.

    • From the analytical HPLC run of the final product, determine the mass of the compound injected by using its UV peak area and the standard curve.

    • Divide the known amount of radioactivity injected by the calculated molar amount to determine the molar activity. High molar activity is crucial to ensure that the injected mass is low enough to not cause pharmacological effects (i.e., a true tracer dose).[6]

  • Residual Solvents: Analyze an aliquot using gas chromatography (GC) to ensure that levels of residual solvents (e.g., ACN, ethanol) are below acceptable limits.

  • Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and free of bacterial endotoxins for safe in vivo administration.

ParameterSpecificationMethod
Identity Retention time matches standardAnalytical HPLC
Radiochemical Purity > 95%Analytical HPLC
Molar Activity > 40 GBq/µmol (>1 Ci/µmol)Analytical HPLC
Residual Solvents USP Limits (e.g., ACN <410 ppm)Gas Chromatography (GC)
Appearance Clear, colorless, particulate-freeVisual Inspection

Table 1: Quality Control Specifications for [¹⁸F]fluoroethyl-c-Ceritinib.

Protocol 3: In Vivo PET/CT Imaging in Tumor-Bearing Mice

This protocol describes a typical dynamic PET imaging study in mice bearing ALK-positive NSCLC xenografts.

Materials & Equipment:

  • Female athymic nude mice (4-6 weeks old)

  • ALK-positive human NSCLC cells (e.g., H3122 or H2228)

  • Matrigel

  • [¹⁸F]fluoroethyl-c-Ceritinib (formulated for injection)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Step-by-Step Procedure:

  • Tumor Model Generation:

    • Subcutaneously implant ALK-positive NSCLC cells (e.g., 5-10 million cells resuspended in saline and Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to achieve a stable metabolic state.[18]

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

    • Place the mouse on the scanner bed with temperature monitoring and support.

  • Radiotracer Administration:

    • Administer 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]fluoroethyl-c-Ceritinib via tail vein injection.

  • PET/CT Image Acquisition:

    • Immediately following injection, begin a dynamic PET scan for 60-90 minutes.

    • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • (Optional) Blocking Study: To demonstrate target specificity, a separate cohort of mice can be pre-treated with a pharmacological dose of non-radioactive Ceritinib (e.g., 10-25 mg/kg) 30-60 minutes prior to radiotracer injection. A significant reduction in tumor uptake in the pre-treated group would confirm that the tracer binds specifically to ALK.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) on the fused PET/CT images over the tumor and various organs (e.g., muscle, liver, brain, heart).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the tracer uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Section 4: Data Interpretation and Expected Outcomes

  • Biodistribution: The radiotracer is expected to show primary clearance through the hepatobiliary and renal routes. High uptake may be observed in the liver and intestines.

  • Tumor Uptake: ALK-positive tumors (e.g., H2228 xenografts) are expected to show significant and specific uptake of [¹⁸F]fluoroethyl-c-Ceritinib. In contrast, ALK-negative tumors should show minimal uptake.

  • Blocking Effect: In mice pre-treated with a therapeutic dose of Ceritinib, the tumor uptake of the radiotracer should be significantly reduced, confirming that the imaging signal is due to specific binding to the ALK kinase.

  • Quantitative Analysis: The %ID/g or SUV in the tumor can serve as a quantitative biomarker of ALK expression. This can be used to assess treatment response, where a decrease in tumor uptake after therapy may indicate a reduction in viable, ALK-expressing cancer cells.

TissueExpected Uptake (Baseline)Expected Uptake (Blocked)Rationale
ALK+ Tumor HighLowSpecific binding to ALK target.
Muscle LowLowLow ALK expression; serves as background.
Liver HighHighPrimary route of metabolism and clearance.
Brain LowLowCeritinib has limited blood-brain barrier penetration.

Table 2: Expected Biodistribution and Specificity of [¹⁸F]fluoroethyl-c-Ceritinib.

References

  • Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research. [Link]

  • ALK: a tyrosine kinase target for cancer therapy. Journal of Clinical Investigation. [Link]

  • Signaling by ALK in cancer. Reactome Pathway Database. [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. [Link]

  • Anaplastic Lymphoma Kinase (ALK)-Induced Malignancies: Novel Mechanisms of Cell Transformation and Potential Therapeutic Approaches. Fox Chase Cancer Center. [Link]

  • What is the mechanism of Ceritinib? Patsnap Synapse. [Link]

  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. PMC - NIH. [Link]

  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. PMC - NIH. [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC - NIH. [Link]

  • Ceritinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Dovepress. [Link]

  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. PubMed. [Link]

  • 18F-FDG PET/CT Evaluation of Ceritinib Therapy in Metastatic ALK-Positive Non-small Cell Lung Cancer. PubMed. [Link]

  • Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. PMC - NIH. [Link]

  • 18F-FDG PET in Patients with Primary Systemic Anaplastic Large Cell Lymphoma. PMC - NIH. [Link]

  • (PDF) 18F-FDG PET/CT imaging findings in anaplastic large cell lymphoma, a rare subtype of lymphoma. ResearchGate. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - NIH. [Link]

  • 18F-FDG PET/CT imaging findings in anaplastic large cell lymphoma, a rare subtype of... PMC - NIH. [Link]

  • PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. PMC - NIH. [Link]

  • Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. ResearchGate. [Link]

  • 18F-FDG PET/CT imaging findings in anaplastic large cell lymphoma, a rare subtype of... PubMed. [Link]

  • In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. PubMed. [Link]

  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PMC - NIH. [Link]

  • Zykadia (Ceritinib) Approved for Patients with Crizotinib-Resistant ALK-Positive Non–Small-Cell Lung Cancer. American Health & Drug Benefits. [Link]

  • Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology. [Link]

  • Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. PubMed. [Link]

  • Abbreviated dynamic total-body [18F]FDG PET/CT protocols for predicting response in locally advanced non-small cell lung cancer via Patlak-Ki analysis. PMC - NIH. [Link]

  • Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. Journal of Nuclear Medicine. [Link]

  • Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer. The ASCO Post. [Link]

  • Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed. [Link]

  • Rationale for Evaluating Ceritinib in ALK-Positive Patients With NSCLC. Targeted Oncology. [Link]

  • 18F-FDG PET/CT IN ONCOLOGY. Richtlijnendatabase. [Link]

  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI. [Link]

  • Appropriate Use Criteria for 18F-FDG PET/CT for Initial Staging of Malignant Disease. SNMMI. [Link]

  • (PDF) Title: Synthesis and radiolabeling of crizotinib and alectinib analogues with F-18 for PET imaging of lung cancer overexpressing anaplastic lymphoma kinase. ResearchGate. [Link]

  • Ceritinib in ALK-rearranged non-small-cell lung cancer. PubMed - NIH. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: c-Ceritinib TFA Salt Solubility Guide

[1][2] Welcome to the Technical Support Center You are encountering solubility issues with c-Ceritinib (LDK378) TFA salt , likely observing precipitation upon dilution into aqueous buffers (like PBS) or cell culture medi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Technical Support Center

You are encountering solubility issues with c-Ceritinib (LDK378) TFA salt , likely observing precipitation upon dilution into aqueous buffers (like PBS) or cell culture media. This is a known physicochemical characteristic of Ceritinib, a BCS Class IV compound (low solubility, low permeability).[1]

While the Trifluoroacetate (TFA) salt form is designed to improve initial solubilization compared to the free base, it remains highly susceptible to pH-dependent precipitation .[2] This guide provides the mechanistic understanding and field-proven protocols to stabilize your experiments.

Part 1: The Chemistry of the "Crash-Out"

Q: Why does my clear DMSO stock precipitate immediately when added to PBS or Media?

A: This is a classic pH-shock precipitation .[3][2] Ceritinib is a weak base with pH-dependent solubility.[3][2] The TFA salt is soluble because the molecule is protonated (ionized). However, standard buffers like PBS (pH 7.[3][2]4) or DMEM (pH 7.[3][2]4) have a high buffering capacity that neutralizes the TFA counter-ion.

  • In Stock (DMSO): The compound is dissolved.[2][4][5][6]

  • In Acidic Water (pH < 4): The piperidine and aminopyridine moieties are protonated. Solubility is high (~11 mg/mL).[3][2]

  • In Neutral Buffer (pH 7.4): The buffer strips the protons. The molecule reverts to its highly lipophilic free-base form.[3][2] Solubility crashes to ~0.0002 mg/mL (0.2 µg/mL) .[3][2]

If your target concentration exceeds 0.2 µg/mL in a neutral buffer, precipitation is thermodynamically inevitable without solubilizing agents.

Visualizing the Mechanism

SolubilityMechanism cluster_0 Stock Preparation cluster_1 The Danger Zone (Dilution) cluster_2 Outcome Stock Ceritinib TFA in DMSO Mix Mixing Step Stock->Mix Buffer PBS / Media (pH 7.4) Buffer->Mix Soluble Stable Solution (pH < 5) Mix->Soluble If Buffer is Acidic Precip PRECIPITATION (Free Base Crash) Mix->Precip If Buffer is Neutral (Standard)

Figure 1: The thermodynamic trap of diluting Ceritinib TFA salt into neutral buffers.

Part 2: Stock Solution Protocols

Q: What is the optimal solvent system for stock preparation?

A: DMSO is the gold standard, but handling requires strict adherence to anhydrous protocols to prevent hydrolysis or degradation over time.

Protocol: Preparation of 10 mM Stock

  • Weighing: Weigh c-Ceritinib TFA salt rapidly. The salt can be hygroscopic; minimize air exposure.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • Dissolution: Vortex vigorously. If particles persist, warm the solution to 37°C for 5-10 minutes or use an ultrasonic bath.

    • Note: The TFA salt is generally more soluble in DMSO than the free base, often achieving >20 mg/mL.

  • Storage: Aliquot immediately into light-protective vials. Store at -80°C . Avoid repeated freeze-thaw cycles.[3][2][7]

Solubility Reference Table

SolventSolubility Limit (Approx.)Notes
DMSO ~20 - 50 mg/mLRecommended stock solvent.[3][2] Warming may be required.[2]
Ethanol ~3 - 16 mg/mLLower capacity than DMSO.[3][2]
Water (pH 7) < 0.001 mg/mLDo not use. Immediate precipitation.[3][2]
Water (pH 1-3) ~10 mg/mLSoluble due to protonation (unsuitable for cells).[3][2]
DMF ~12 mg/mLGood alternative to DMSO if toxicity is a concern.[2]
Part 3: Aqueous Dilution & Cellular Assays

Q: How do I dose cells without killing them with solvent or causing precipitation?

A: You must bypass the "flash precipitation" phase using an Intermediate Dilution Step . Do not blast 100% DMSO stock directly into 10 mL of media.

The "Step-Down" Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Solution (10x): Dilute the stock 1:10 into culture media containing 10-20% serum (FBS).

    • Why? Serum proteins (Albumin) bind the drug and act as a "sink," preventing crystal nucleation.

    • Visual Check: Vortex.[2] Ensure no turbidity.[2]

  • Final Dosing: Add the Intermediate Solution to your cell culture wells to reach the final 1x concentration.

    • Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[3][2]

Troubleshooting Cytotoxicity (TFA vs. Drug):

  • Issue: Control cells (Vehicle only) are dying.

  • Cause: High concentrations of TFA salt can acidify the media if the buffering capacity is weak.

  • Fix: Check the color of the phenol red in your media. If it turns yellow upon drug addition, buffer the media with 25 mM HEPES to maintain pH 7.4.

Part 4: In Vivo Formulation (Animal Studies)

Q: PBS failed. What vehicle should I use for oral gavage (PO) or IP injection?

A: For in vivo work, simple aqueous buffers are insufficient. You require a vehicle that maintains solubility through surfactant action or pH control.[2]

Recommended Vehicle (Standard Literature Protocol):

  • 0.5% Methylcellulose (MC) + 0.5% Tween 80 in water.[3][2]

  • Preparation:

    • Dissolve Ceritinib TFA in a small volume of DMSO (optional, keep <5% of total volume) or add powder directly.

    • Slowly add the vehicle while sonicating.

    • This forms a stable suspension/colloid , not necessarily a clear solution. This is acceptable for oral gavage.[2]

Alternative "Clear Solution" Vehicle (Acidic):

  • Buffer: 25 mM Citrate Buffer or Lactate Buffer (pH 3.5 - 4.0).

  • Mechanism:[3][2][8][9] Keeps the drug protonated.

  • Warning: Ensure the pH is tolerated by the administration route (Oral is usually fine; IP/IV requires closer to neutral pH).

Formulation Decision Tree

FormulationLogic Start Select Application InVitro In Vitro (Cells) Start->InVitro InVivo In Vivo (Animals) Start->InVivo Direct Direct Dilution? InVitro->Direct High Risk StepDown Intermediate Dilution (w/ Serum) InVitro->StepDown Recommended Route Route? InVivo->Route Oral Oral Gavage Route->Oral IV IV / IP Route->IV Suspension 0.5% MC / 0.5% Tween 80 (Suspension) Oral->Suspension Acidic Citrate/Lactate Buffer (pH 4.0) Oral->Acidic Solubilizer 10% Captisol or PEG400/Water IV->Solubilizer

Figure 2: Selecting the correct vehicle based on experimental application.[3][2]

References
  • Friboulet, L., et al. (2014).[2] "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer." Cancer Discovery. (Demonstrates the use of MC/Tween 80 for in vivo studies).

  • Cayman Chemical. (2022).[2][5] "Ceritinib Product Information & Solubility Data." (Provides specific solubility limits in DMSO, Ethanol, and DMF).[3][5]

  • FDA Center for Drug Evaluation and Research. (2014). "Clinical Pharmacology and Biopharmaceutics Review: Zykadia (Ceritinib)." (Detailed analysis of pH-dependent solubility profile: 11 mg/mL at pH 1 vs 0.0002 mg/mL at pH 6.8).

  • Marsilje, T. H., et al. (2013).[3][2] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor LDK378." Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing c-Ceritinib TFA Salt for In Vivo Efficacy Studies

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of c-Ceritinib TFA salt in in vivo experimental models. This resource is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of c-Ceritinib TFA salt in in vivo experimental models. This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your studies for robust and reproducible outcomes.

Introduction to c-Ceritinib

Ceritinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] In oncogenic contexts, such as certain non-small cell lung cancers (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK. This fusion results in constitutive activation of the ALK tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K-AKT, MEK-ERK, and JAK-STAT.[1] Ceritinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation, thereby blocking these oncogenic signals.[1] In enzymatic assays, ceritinib has demonstrated approximately 20-fold greater potency against ALK than the first-generation inhibitor, crizotinib.[1][3]

While highly selective for ALK, it's important to note that at clinically relevant concentrations, ceritinib can also inhibit other kinases such as Insulin-like Growth Factor 1 Receptor (IGF-1R), FAK1, and RSK1/2, which may contribute to its overall anti-tumor activity, particularly in ALK-negative models.[1][4]

The trifluoroacetate (TFA) salt form of c-Ceritinib is a common preparation for research use. While generally stable, the TFA counterion can sometimes present unique experimental considerations that will be addressed in this guide.

Core Principles of In Vivo Dosing

Optimizing the dosage of c-Ceritinib TFA salt for in vivo experiments is critical for achieving meaningful and translatable results. The primary goals are to maximize therapeutic efficacy while minimizing toxicity and ensuring consistent drug exposure. This guide will provide a framework for developing a robust dosing strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ceritinib?

A1: Ceritinib is a potent and selective ATP-competitive tyrosine kinase inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In cancer cells with ALK rearrangements (e.g., the EML4-ALK fusion protein), ALK is constitutively active, leading to uncontrolled cell proliferation and survival. Ceritinib binds to the ATP-binding site within the kinase domain of ALK, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K-AKT, MEK-ERK, and JAK-STAT.[1] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Q2: How does the TFA salt form differ from the free base, and are there any special considerations?

A2: The TFA (trifluoroacetate) salt is formed by reacting the basic c-Ceritinib molecule with trifluoroacetic acid. This is often done to improve the solubility and stability of the compound for research purposes. However, it's important to be aware that residual TFA can potentially influence biological systems. While often used without issue, researchers should consider the potential for TFA to affect cellular assays or introduce variability in sensitive in vivo models. For critical experiments, comparison with a different salt form or the free base, if available, may be warranted.

Q3: What are the known off-target effects of Ceritinib?

A3: While highly selective for ALK, ceritinib can inhibit other kinases at clinically relevant concentrations, which may influence experimental outcomes, especially in ALK-negative cell lines or when studying resistance mechanisms. Known off-targets include Insulin-like Growth Factor 1 Receptor (IGF-1R), FAK1, and RSK1/2.[1][4] Inhibition of these kinases can contribute to ceritinib's anti-proliferative effects independently of ALK.[4]

Q4: How should c-Ceritinib TFA salt be stored?

A4: The solid, crystalline form of c-Ceritinib TFA salt should be stored at -20°C. Once reconstituted into a stock solution (typically in DMSO), it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are generally stable for up to one month when stored properly. For working solutions diluted in aqueous-based vehicles, it is best practice to prepare them fresh on the day of use.

In Vivo Dosing and Administration: Protocols and Best Practices

Vehicle Formulation

Due to its low aqueous solubility, c-Ceritinib TFA salt requires a suitable vehicle for effective in vivo administration. The choice of vehicle will depend on the route of administration and the specific experimental requirements.

Protocol 1: Oral Gavage Formulation

This formulation is suitable for daily oral administration in rodent models.

Materials:

  • c-Ceritinib TFA salt

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

Procedure:

  • Prepare the stock solution: Dissolve the required amount of c-Ceritinib TFA salt in a minimal amount of DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure the compound is fully dissolved.

  • Prepare the vehicle: In a separate sterile tube, mix PEG300 and Tween 80 in a 9:1 ratio (e.g., 450 µL PEG300 and 50 µL Tween 80).

  • Combine and dilute: Add the appropriate volume of the c-Ceritinib TFA salt stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Final dilution: Slowly add sterile water or saline to the desired final volume while vortexing to create a stable suspension. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

  • Administration: Administer the formulation via oral gavage immediately after preparation. Ensure the suspension is homogenous before each administration.

Protocol 2: Intraperitoneal (IP) Injection Formulation

This formulation is designed for intraperitoneal administration.

Materials:

  • c-Ceritinib TFA salt

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Solutol HS 15 (Kolliphor® HS 15)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare the stock solution: Dissolve c-Ceritinib TFA salt in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Prepare the vehicle: In a sterile tube, warm Solutol HS 15 to approximately 40°C to reduce its viscosity.

  • Combine and dilute: Add the c-Ceritinib TFA salt stock solution to the warmed Solutol HS 15 and mix thoroughly.

  • Final dilution: Slowly add sterile saline to the desired final volume while vortexing. A common final vehicle composition is 5% DMSO, 10% Solutol HS 15, and 85% sterile saline.

  • Administration: Allow the formulation to cool to room temperature before administering via IP injection.

Preclinical Dosage Table

The following table summarizes reported dosages of ceritinib used in various preclinical models. This should serve as a starting point for dose-ranging studies in your specific model.

Cancer ModelAnimal ModelRoute of AdministrationDosageScheduleObserved Efficacy
NSCLC (H2228 Xenograft)Nude MiceOral Gavage25 mg/kgDaily for 14 daysMarked tumor regression[3]
NSCLC (H2228 Xenograft)Nude MiceOral Gavage50 mg/kgDaily for 14 daysMarked tumor regression[3]
ALCL (SU-DHL-1 Xenograft)Nude MiceOral Gavage50 mg/kgDaily for 21 daysSignificant decrease in tumor volume
NSCLC XenograftMiceOral Gavage25 mg/kgDailyTumor growth inhibition
Ba/F3 (EML4-ALK-WT) XenograftMiceNot specifiedNot specifiedNot specifiedRelative tumor growth inhibition of 84.9%[5][6]
Cholangiocarcinoma (KKU-M213A Xenograft)Nude MiceNot specified25 mg/kgDaily for 14 daysTumor growth suppression
Cholangiocarcinoma (KKU-M213A Xenograft)Nude MiceNot specified50 mg/kgDaily for 14 daysTumor growth suppression

Troubleshooting Guide

Issue 1: High variability in tumor response between animals.

  • Possible Cause A: Inconsistent formulation.

    • Explanation: c-Ceritinib's poor aqueous solubility can lead to an inhomogeneous suspension if not prepared correctly. This can result in animals receiving different effective doses.

    • Solution: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding it to the aqueous vehicle. Vortex the final formulation thoroughly before each gavage or injection to ensure a uniform suspension. Prepare the formulation fresh daily.

  • Possible Cause B: Variability in drug absorption.

    • Explanation: The absorption of orally administered ceritinib can be influenced by the presence of food in the stomach.[7]

    • Solution: Standardize the feeding schedule of the animals. For example, fast the animals for a few hours before oral gavage to ensure more consistent absorption. Alternatively, administer the drug at the same time each day relative to the light/dark and feeding cycles.

Issue 2: Unexpected toxicity or weight loss in treated animals.

  • Possible Cause A: Dose is too high for the specific animal model.

    • Explanation: The maximum tolerated dose (MTD) can vary between different strains of mice or rats and can be influenced by the tumor burden and overall health of the animals.

    • Solution: Conduct a dose-range-finding study to determine the MTD in your specific model. Start with a lower dose and escalate until signs of toxicity (e.g., >15-20% weight loss, lethargy, ruffled fur) are observed.

  • Possible Cause B: Vehicle toxicity.

    • Explanation: Some vehicles, especially those with high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity with repeated administration.

    • Solution: If vehicle toxicity is suspected, include a vehicle-only control group in your study. If toxicity is observed in this group, consider reducing the concentration of the organic solvent or exploring alternative, less toxic vehicle formulations.

Issue 3: Lack of expected anti-tumor efficacy.

  • Possible Cause A: Insufficient drug exposure.

    • Explanation: The dose may be too low to achieve a therapeutic concentration at the tumor site. This could be due to poor absorption, rapid metabolism, or inadequate formulation.

    • Solution: Increase the dose of c-Ceritinib, if tolerated. Consider performing a pilot pharmacokinetic study to measure plasma and tumor concentrations of the drug. Ensure your formulation is optimized for bioavailability.

  • Possible Cause B: Development of drug resistance.

    • Explanation: Similar to clinical settings, resistance to ceritinib can develop in preclinical models over time. This can be due to secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.

    • Solution: If initial efficacy is observed followed by tumor regrowth, consider collecting tumor samples for molecular analysis to identify potential resistance mechanisms.

Pharmacokinetics

Understanding the pharmacokinetic profile of ceritinib in your animal model is crucial for designing effective dosing regimens.

Pharmacokinetic Parameters of Ceritinib in Rodents

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
RatOralNot specifiedNot specified~4-6Not specified
MouseOralNot specifiedNot specified~4-6Not specified

Note: The pharmacokinetic profile of ceritinib can be dose-dependent and influenced by the formulation and feeding status of the animals.[7] It is recommended to perform a pilot PK study in your specific model to determine the optimal dosing schedule.

Visualizing Key Concepts

Diagram 1: Ceritinib's Mechanism of Action

ceritinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K MEK MEK EML4_ALK->MEK JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Ceritinib c-Ceritinib Ceritinib->EML4_ALK Inhibits Autophosphorylation

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy

troubleshooting_workflow Start Poor In Vivo Efficacy Observed Check_Formulation Verify Formulation (Homogeneity, Stability) Start->Check_Formulation Check_Dose Review Dosage (Is it sufficient?) Check_Formulation->Check_Dose OK Optimize_Formulation Optimize Vehicle & Preparation Protocol Check_Formulation->Optimize_Formulation Issue Found Check_Toxicity Assess Animal Health (Weight loss, behavior) Check_Dose->Check_Toxicity Sufficient Increase_Dose Increase Dose (If tolerated) Check_Dose->Increase_Dose Too Low PK_Study Conduct Pilot PK Study Check_Toxicity->PK_Study No Toxicity Resistance_Analysis Investigate Resistance (Molecular analysis) Check_Toxicity->Resistance_Analysis Toxicity Observed (Consider MTD) Optimize_Formulation->Start Increase_Dose->Start Outcome_Success Improved Efficacy PK_Study->Outcome_Success Resistance_Analysis->Outcome_Success

Caption: A stepwise approach to troubleshooting suboptimal efficacy in c-Ceritinib in vivo studies.

References

  • Friboulet L, Li N, Katayama R, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discov. 2014;4(6):662-673.
  • Passos VQ, Lopes G. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Des Devel Ther. 2017;11:2107-2118.
  • Li, J., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer Science, 111(6), 1887-1898. Available from: [Link]

  • Li, J., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. PubMed. Available from: [Link]

  • Li, J., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. ResearchGate. Available from: [Link]

  • Drugs.com. (2025). Ceritinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. Available from: [Link]

  • Hida, T., et al. (2021). A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors. Cancer Medicine, 10(14), 4785-4796. Available from: [Link]

  • Kuenzi, B. M., et al. (2017). Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology, 13(12), 1238-1246. Available from: [Link]

  • Drugs.com. (2025). Ceritinib Dosage Guide + Max Dose, Adjustments. Drugs.com. Available from: [Link]

  • Kellermann, F., et al. (2021). Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug-drug interaction study in patients with ALK + advanced tumors. Cancer Chemotherapy and Pharmacology, 87(3), 351-362. Available from: [Link]

  • Lin, Y.-T., et al. (2019). Front-line treatment of ceritinib improves efficacy over crizotinib for Asian patients with anaplastic lymphoma kinase fusion NSCLC: The role of systemic progression control. Thoracic Cancer, 10(12), 2256-2264. Available from: [Link]

  • The ASCO Post. (2018). Ceritinib in ALK-Positive Metastatic Non-Small Cell Lung Cancer. The ASCO Post. Available from: [Link]

  • Khoo, C., et al. (2020). Pharmacokinetic-Based Drug-Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. Pharmaceutics, 12(10), 949. Available from: [Link]

  • Janakiraman, K., et al. (2024). Enhanced bioavailability through quality by design optimization of ceritinib nanostructured lipid carriers: Formulation, characterization, and stability evaluation. Journal of Applied Pharmaceutical Science, 14(11), 053-061. Available from: [Link]

  • Spigel, D. (2018). Upfront Use of Ceritinib in ALK+ NSCLC. Targeted Oncology. Available from: [Link]

  • Janakiraman, K., et al. (2024). Enhanced bioavailability through quality by design optimization of ceritinib nanostructured lipid carriers: Formulation, characterization, and stability evaluation. Journal of Applied Pharmaceutical Science, 14(11), 053-061. Available from: [Link]

  • Kellermann, F., et al. (2021). Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug-drug interaction study in patients with ALK + advanced tumors. PubMed. Available from: [Link]

  • Sree, G. P., et al. (2017). A Novel Validated Stability Indicating RP-HPLC Method Development for the Estimation of Ceritinib in its Bulk and Finished Dosage Form as per ICH Guidelines. World Journal of Pharmaceutical Research, 6(13), 964-976. Available from: [Link]

  • ResearchGate. (n.d.). In-Situ Metastable Form : A Route For The Generation Of Hydrate And Anhydrous Forms Of Ceritinib. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Ceritinib. PubChem. Available from: [Link]

  • National Institute of Environmental Health Sciences. (2025). Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. National Institute of Environmental Health Sciences. Available from: [Link]

  • Younis, U. S., et al. (2019). To study the solubility of tofacitinib citrate. Journal of Emerging Technologies and Innovative Research, 6(6), 545-555. Available from: [Link]

  • ResearchGate. (n.d.). Ceritinib inhibits cell viability through inhibition of IGF1R, FAK1 and... ResearchGate. Available from: [Link]

  • MuriGenics. (n.d.). Toxicology. MuriGenics. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Ceritinib. CAS Common Chemistry. Available from: [Link]

  • Studylog. (n.d.). Expert Help from Former In Vivo Researchers. Studylog. Available from: [Link]

  • ClinPGx. (n.d.). Annotation of FDA Label for ceritinib and ALK. ClinPGx. Available from: [Link]

  • Amsbio. (n.d.). c-Ceritinib TFA salt. Amsbio. Available from: [Link]

  • Google Patents. (2016). Process for preparation of ceritinib. Google Patents.
  • Popat, S., et al. (2016). Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer. Clinical Lung Cancer, 17(3), 196-202. Available from: [Link]

  • Cancer Care Ontario. (2024). ceritinib. Cancer Care Ontario. Available from: [Link]

  • Al-Majed, A. A., et al. (2023). Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. Molecules, 28(20), 7058. Available from: [Link]

  • De Toma, A., et al. (2018). Enteral Administration of TKIs: Report of a Response to Ceritinib in an ALK-positive NSCLC Patient and Literature Review. Current Cancer Drug Targets, 18(10), 990-995. Available from: [Link]

Sources

Troubleshooting

Managing gastrointestinal side effects of ceritinib in animal models

Introduction: The Efficacy-Toxicity Paradox Welcome to the Ceritinib Preclinical Support Hub. If you are running efficacy studies with Ceritinib (LDK378), you are likely encountering its primary dose-limiting toxicity (D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Efficacy-Toxicity Paradox

Welcome to the Ceritinib Preclinical Support Hub. If you are running efficacy studies with Ceritinib (LDK378), you are likely encountering its primary dose-limiting toxicity (DLT): gastrointestinal (GI) distress.[1]

In both clinical and preclinical settings, Ceritinib exhibits a steep toxicity curve.[1] While it is a potent ALK inhibitor, its physicochemical properties (BCS Class IV: low solubility, low permeability) necessitate high local concentrations in the gut lumen to achieve therapeutic systemic exposure.[1] This often results in mucosal injury, diarrhea, and "pica" behavior (a surrogate for nausea in rodents), which can confound weight-loss data and lead to premature study termination.[1]

This guide moves beyond basic husbandry to provide causal analysis and self-validating protocols for stabilizing your animal cohorts.[1]

Module 1: Formulation & Bioavailability (The Root Cause)

Context: The majority of GI issues with Ceritinib stem from poor solubility and the "food effect." In humans, dosing with food increases systemic exposure (AUC) by 58–73%, allowing for a lower, better-tolerated dose.[1][2] Replicating this in mice is critical.

Q: Why is my vehicle precipitating, and how does this worsen toxicity?

A: Ceritinib is highly pH-dependent.[1] It dissolves well in acidic environments (stomach) but precipitates rapidly in the neutral pH of the small intestine. If your gavage formulation is unstable or coarse, undissolved drug aggregates in the gut mucosa, causing local irritation without being absorbed.[1]

Protocol: Standardized Suspension Vehicle Do not use simple DMSO/Water mixtures.[1] Use a suspending agent that coats particles to prevent agglomeration.[1]

ComponentConcentrationFunction
Methylcellulose (MC) 0.5% (w/v)Increases viscosity; prevents sedimentation.[1]
Tween 80 0.5% (w/v)Surfactant; wets the hydrophobic drug particles.[1]
Preparation --1. Dissolve Tween 80 in water.[1] 2. Add MC slowly with stirring. 3. Add Ceritinib powder; sonicate for 20 mins to ensure uniform suspension.
Q: Should I dose my mice in a fasted or fed state?

A: Avoid the fasted state if GI toxicity is your primary concern. Fasting mice (e.g., 4–6 hours pre-dose) clears the stomach, which might theoretically standardize absorption time, but it removes the "food effect" buffer.[1] In the absence of food (lipids/bile), Ceritinib absorption is erratic, often requiring higher doses (e.g., 50–100 mg/kg) to achieve efficacy, which directly damages the gastric lining.[1]

Recommendation: Dose animals in the "light cycle" (resting phase) but do not withdraw food.[1] Alternatively, switch to a lipid-based vehicle (e.g., PEG400/Labrasol) to mimic the fed state, allowing you to potentially lower the dose while maintaining AUC.[1]

Visualizing the Mechanism of Toxicity

Ceritinib_GI_Toxicity Ceritinib Ceritinib Oral Gavage (High Dose / Poor Solubility) Stomach Stomach (Acidic pH) Drug Solubilizes Ceritinib->Stomach Intestine Small Intestine (Neutral pH) Rapid Precipitation Stomach->Intestine Gastric Emptying Mucosa Mucosal Accumulation Direct Cytotoxicity Intestine->Mucosa Precipitation Systemic Systemic Absorption (Therapeutic Effect) Intestine->Systemic Passive Diffusion (Low Efficiency) LocalTox Local Toxicity (Inflammation/Necrosis) Mucosa->LocalTox Symptom1 Diarrhea (Osmotic & Secretory) LocalTox->Symptom1 Symptom2 Pica Behavior (Nausea Surrogate) LocalTox->Symptom2

Figure 1: The cascade of Ceritinib-induced GI toxicity.[1] Note that precipitation in the neutral intestine drives local mucosal damage.

Module 2: Symptom Management (The Intervention)

Context: Once toxicity appears, you must differentiate between "treatable side effects" and "endpoint criteria."

Q: My mice are eating their bedding. Is this a behavioral issue?

A: No, this is Pica , a specific physiological response to nausea in rodents.[1] Rodents lack the vomiting reflex.[1][3][4] Instead, they consume non-nutritive substances (kaolin, bedding) to mechanically stimulate the gut or dilute toxins.[1]

  • Action: If you observe Pica (bedding in the stomach at necropsy or active chewing of cage substrate), the animal is experiencing Grade 2+ nausea.

  • Intervention: Provide DietGel or soft, hydrated food on the cage floor.[1] This reduces the mechanical effort of eating and provides hydration.[1]

Q: How do I manage active diarrhea without compromising the study?

A: Diarrhea leads to rapid dehydration and electrolyte imbalance, which kills mice faster than the drug toxicity itself.[1]

Troubleshooting Protocol:

  • Hydration Support (Immediate):

    • Administer 1–2 mL of warm sterile saline (0.9%) subcutaneously (SC).[1]

    • Repeat daily if skin turgor remains poor (tenting skin).[1]

  • Dietary Modification:

    • Switch to irradiated high-fat chow or provide a recovery gel (e.g., ClearH2O DietGel Recovery).[1] The lipids may improve drug absorption (allowing dose reduction) and the soft texture aids intake.[1]

  • Dose Holiday:

    • If body weight loss >15%, skip dosing for 24 hours . Ceritinib has a long half-life (~30-40h in humans, variable in mice); skipping one dose rarely compromises the anti-tumor signal but allows mucosal recovery.[1]

Decision Tree: Intervention Logic

Intervention_Logic Start Daily Observation Check Check Stool & Weight Start->Check Normal Normal Pellets <5% Wt Loss Check->Normal Mild Soft Stool / Pica 5-10% Wt Loss Check->Mild Severe Liquid Stool >15% Wt Loss Check->Severe Action1 Continue Dosing Normal->Action1 Action2 Add DietGel SC Saline Mild->Action2 Action3 Dose Holiday (24h) Review Formulation Severe->Action3

Figure 2: Daily decision logic for managing Ceritinib toxicity.

Module 3: Experimental Design & Endpoints

Context: Researchers often confuse drug-induced cachexia (muscle wasting) with dehydration-induced weight loss.[1]

Q: How do I score GI toxicity quantitatively?

A: Do not rely solely on body weight. A mouse can retain fluid in the gut (bloating) while losing muscle mass.[1] Use a composite score.

Table 1: Modified Rodent GI Toxicity Scoring Matrix

ScoreStool ConsistencyBehavior/AppearanceAction Required
0 Normal, formed pelletsActive, smooth coatNone
1 Soft, formed pelletsSlight piloerection (ruffled fur)Monitor closely
2 Loose stool (no pellet structure)Pica behavior, hunched postureHydration (SC Saline)
3 Watery diarrhea / Perianal stainingLethargy, cold to touchDose Holiday
4 Bloody stool / Rectal prolapseMoribundEuthanize
Q: Can I use Loperamide?

A: Proceed with caution. While Loperamide (Imodium) is used in clinical settings for TKI-induced diarrhea, in mouse models, it can cause severe constipation (ileus) if the dose is not calibrated perfectly.[1]

  • Recommendation: Use Loperamide (0.05 mg/kg SC) only if saline and dietary changes fail, and never as a prophylactic in efficacy studies, as it may alter the absorption kinetics of Ceritinib (a P-gp substrate).[1]

References

  • FDA Label (Zykadia). Full Prescribing Information for Ceritinib.[1] (Highlights food effect and GI toxicity management).

  • Marsilje, T. H., et al. (2013).[1] Discovery of Ceritinib (LDK378): A Potent, Selective, and Orally Bioavailable ALK Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Details the physicochemical challenges and initial vehicle formulations).

  • Lau, Y. Y., et al. (2016).[1] Effects of Meal Type on the Oral Bioavailability of the ALK Inhibitor Ceritinib in Healthy Adult Subjects.[2] Clinical Pharmacology in Drug Development.[1] (Establishes the "food effect" mechanism).

  • Takeda, N., et al. (1993).[1] Pica in rats is analogous to emesis: an animal model in emesis research.[1][3][5][6][7] Pharmacology Biochemistry and Behavior.[1] (Validates Pica as the rodent equivalent of nausea).

  • Otoukesh, S., et al. (2019).[1] ASCEND-8 pharmacokinetic, safety, and efficacy data for ceritinib 450 mg with food. Clinical and Translational Radiation Oncology.[1] (Clinical validation of the low-dose/fed strategy).

Sources

Optimization

Technical Support Center: Troubleshooting c-Ceritinib TFA Salt Experiments

Introduction: The "c-Ceritinib" Distinction Before diving into specific troubleshooting steps, we must address a critical nomenclature distinction that often leads to experimental failure. Diagnostic Check: Are you using...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "c-Ceritinib" Distinction

Before diving into specific troubleshooting steps, we must address a critical nomenclature distinction that often leads to experimental failure.

Diagnostic Check: Are you using "Ceritinib" or "c-Ceritinib"?

  • Ceritinib (LDK378): The standard, FDA-approved second-generation ALK inhibitor used for tumor suppression assays.

  • c-Ceritinib (Coupleable Ceritinib): A functionalized analog containing a linker (often an aminopropyl group on the piperidine moiety) designed for chemical proteomics, bead immobilization, and "pulldown" assays.[1]

Impact: If you are using c-Ceritinib for standard proliferation (IC50) assays, your results will be unexpected. The linker modifies cell permeability and binding kinetics. Furthermore, c-Ceritinib has been shown to exhibit distinct polypharmacology, pulling down off-targets like FAK1 and RSK1/2 that the parent drug may not inhibit with equal potency in a cellular context.

The following guide addresses issues common to the TFA Salt form of Ceritinib, with specific notes on the "c-" analog where applicable.

Part 1: Solubility & "Crash-Out" (The #1 Issue)

User Complaint: "My compound precipitates when I add it to the cell culture media, or I see crystals in the well under the microscope."

The Mechanism

Ceritinib is a highly lipophilic molecule. The TFA (Trifluoroacetate) salt form improves solubility in organic solvents but does not guarantee solubility in neutral aqueous buffers (like PBS or DMEM).

  • The "Crash-Out" Effect: When a high-concentration DMSO stock is pipetted directly into aqueous media, the rapid polarity shift causes the hydrophobic drug to precipitate before it can disperse.

  • TFA Acidification: The TFA counter-ion is acidic. If dissolved in unbuffered water, it lowers the pH, potentially keeping the salt soluble. When added to buffered media (pH 7.4), the pH rise can convert the salt back to the less soluble free base locally, triggering precipitation.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well. Use this step-down protocol:

  • Dissolve: Prepare Master Stock in 100% anhydrous DMSO (e.g., 10 mM).

    • Note: Avoid storing DMSO stocks >1 month at -20°C; freeze-thaw cycles introduce moisture, causing degradation.

  • Intermediate Step: Dilute the Master Stock 1:10 or 1:20 into culture medium (or PBS) in a separate tube. Vortex immediately.

    • Result: This creates a 10x or 20x working solution where any precipitation is visible before it hits the cells.

  • Final Addition: Add the working solution to the cells.

Visualizing the Workflow

StockPrep cluster_0 Critical Control Point Powder c-Ceritinib TFA (Solid Powder) DMSO Master Stock (100% DMSO, 10-50 mM) Powder->DMSO Dissolve Precip Direct Addition (RISK: Precipitation) DMSO->Precip Direct pipetting Intermed Intermediate Dilution (10x Conc. in Media) DMSO->Intermed 1:10 Dilution (Vortex) Final Cell Culture Well (Final Assay Conc.) Precip->Final Inconsistent Data Intermed->Final Add to cells

Figure 1: Correct solubilization workflow to prevent compound precipitation ("crashing out") in aqueous media.

Part 2: Potency Shifts & IC50 Discrepancies

User Complaint: "My IC50 values are significantly higher (less potent) than the literature reported values (~0.2 nM enzymatic / ~25 nM cellular)."

Root Cause Analysis
  • Stoichiometry Error (MW Calculation): The most common error is using the Molecular Weight (MW) of the Free Base to calculate the molarity of the TFA Salt .

    • Ceritinib Free Base MW: ~558.14 g/mol [2]

    • Ceritinib Mono-TFA Salt MW: ~672.16 g/mol (+114.02)

    • Ceritinib Di-TFA Salt MW: ~786.18 g/mol (+228.04)

    • Correction: Check your Certificate of Analysis (CoA).[3] If you weigh 1 mg of salt but use the free base MW for calculation, your actual concentration is 17-30% lower than you think, shifting your IC50 to the right.

  • ATP Competition (Biochemical Assays): Ceritinib is an ATP-competitive inhibitor.

    • If your kinase assay uses [ATP] >> Km(app), the IC50 will appear artificially high (Cheng-Prusoff shift).

    • Solution: Ensure ATP concentration is close to the Km for ALK in your specific assay setup.

  • The "c-Ceritinib" Probe Effect: If you are using the linker-modified c-Ceritinib, the bulky linker may sterically hinder binding to the ATP pocket compared to the parent drug, resulting in a higher IC50.

Reference Data: Expected Values
ParameterStandard Ceritinib (LDK378)c-Ceritinib (Linker Analog)
Primary Target ALK (L1196M, G1269A sensitive)ALK + FAK1, RSK1/2 (Promiscuous)
Enzymatic IC50 ~0.15 - 0.2 nMLikely Higher (Context Dependent)
Cellular IC50 (H3122) ~20 - 40 nMVariable
Resistant Mutation G1202R (High Resistance)G1202R (High Resistance)

Part 3: Non-Specific Cytotoxicity (The "TFA Effect")

User Complaint: "I see cell death in my negative control lines (ALK-negative) or at high concentrations where I expect a plateau."

The Mechanism

This is often a "False Positive" caused by the salt, not the drug.

  • TFA Toxicity: The Trifluoroacetate counter-ion can be cytotoxic to sensitive cell lines (e.g., primary cells, osteoblasts) at concentrations as low as 10 nM to 1 µM. It can disrupt membrane integrity and alter metabolic assays (like MTT/MTS).

  • Off-Target Polypharmacology: As noted in recent chemical proteomics studies, Ceritinib (and especially c-Ceritinib) hits IGF-1R , InsR , and FAK1 . Toxicity in ALK-negative cells may be due to inhibition of these survival pathways.

Troubleshooting Steps
  • Run a Salt Control: If possible, treat cells with an equivalent molar concentration of Sodium Trifluoroacetate (Na-TFA) to rule out counter-ion toxicity.

  • Wash Steps: For short-term signaling assays (Western Blot), wash cells with PBS 3x after treatment to remove residual extracellular TFA before lysis.

  • Verify Target: Confirm ALK expression in your cells. If cells are ALK-negative (e.g., A549 without fusion), toxicity is off-target.

Pathway Visualization: On-Target vs. Off-Target

ALK_Pathway cluster_toxicity Toxicity Source ALK ALK Fusion (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 (Proliferation) ALK->STAT3 IGF1R IGF-1R / InsR (Off-Target) IGF1R->PI3K Drug Ceritinib TFA Drug->ALK Inhibits (Primary) Drug->IGF1R Inhibits (Secondary) ERK ERK1/2 (Growth) RAS->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: Ceritinib Mechanism of Action.[4] Primary efficacy stems from ALK inhibition (Red). Toxicity in non-ALK cells often arises from IGF-1R/InsR inhibition (Yellow) or the TFA counter-ion itself.

Part 4: Stability & Storage

User Complaint: "The drug worked last month, but now the same stock is inactive."

  • Hygroscopy: TFA salts are hygroscopic (absorb moisture from air). If the powder vial was left open or the DMSO stock was not sealed with Parafilm, water absorption can hydrolyze the compound or dilute the stock.

  • Light Sensitivity: Aminopyrimidines can be light-sensitive.

  • Protocol:

    • Store powder at -20°C with desiccant.

    • Store DMSO aliquots at -80°C. Do not refreeze aliquots more than once.

    • Protect from light during incubation.

References

  • Marsilje, T. H., et al. (2013).[5] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor LDK378." Journal of Medicinal Chemistry.

  • Friboulet, L., et al. (2014).[5] "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[6] Cancer Discovery.

  • Shaw, A. T., et al. (2014). "Ceritinib in ALK-rearranged non-small-cell lung cancer." New England Journal of Medicine.

  • AMSBIO Product Support. "c-Ceritinib TFA salt (Coupleable Analog)." AMSBIO Catalog. (Referenced for distinction between drug and linker-analog).

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology. (Referenced for TFA salt toxicity).

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of c-Ceritinib TFA Salt

Topic: Strategies to mitigate off-target effects of c-Ceritinib TFA salt Audience: Researchers, scientists, and drug development professionals Last Updated: October 26, 2023 Introduction: The Dual Challenge of Potency an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to mitigate off-target effects of c-Ceritinib TFA salt Audience: Researchers, scientists, and drug development professionals Last Updated: October 26, 2023

Introduction: The Dual Challenge of Potency and Polypharmacology

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see experimental data compromised not by the drug’s failure, but by a misunderstanding of its physicochemical properties and kinase selectivity profile.

c-Ceritinib (LDK378) is a potent second-generation ALK inhibitor. However, when purchased as a TFA (trifluoroacetate) salt , it presents two distinct layers of "off-target" risks:

  • Artifactual Toxicity: Caused by the acidity of the TFA counterion in cellular assays.

  • Kinase Polypharmacology: specifically the inhibition of IGF-1R and INSR at concentrations often used in resistance models.

This guide provides the protocols to distinguish true ALK inhibition from these confounding variables.

Module 1: Formulation & Solubility (The TFA Factor)

Q: My cells are showing rapid cytotoxicity (<24h) even in ALK-negative control lines. Is this an off-target effect?

A: This is likely artifactual cytotoxicity driven by pH shock, not kinase inhibition. The TFA salt form of c-Ceritinib is highly acidic. In unbuffered aqueous solutions or weak buffers, high concentrations (>1 µM) can drop the local pH significantly, triggering non-specific apoptosis.

Troubleshooting Protocol: Proper Solubilization & Buffering

Do not dissolve the TFA salt directly into culture media. Follow this "Self-Validating" solubilization workflow to neutralize the acid counterion.

Step-by-Step Protocol:

  • Primary Stock: Dissolve c-Ceritinib TFA in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Intermediate Dilution (The Buffer Step): Dilute the DMSO stock 1:10 into PBS (pH 7.4) or HBSS containing 25 mM HEPES .

    • Why? The buffer capacity of standard DMEM/RPMI is insufficient to neutralize the TFA at the moment of addition. Pre-diluting in a strong buffer prevents "acid shock" upon addition to cells.

  • Final Addition: Add the intermediate solution to your cell culture media. Ensure final DMSO concentration is <0.1%.

Visualization: Solubilization Workflow

solubilization_workflow start c-Ceritinib TFA (Solid) step1 Dissolve in 100% DMSO (10 mM Stock) start->step1 Vortex step2 Intermediate Dilution (PBS + 25mM HEPES) step1->step2 1:10 Dilution check Check pH (Must be ~7.4) step2->check check->step2 pH < 7.0 (Add NaOH) final Add to Cell Culture (Final DMSO <0.1%) check->final pH OK

Caption: Figure 1. Solubilization workflow to neutralize TFA acidity and prevent artifactual cytotoxicity.

Module 2: Kinase Selectivity & Dosing Strategies

Q: I see inhibition of cell growth in ALK-negative cells at 1 µM. Which off-targets are responsible?

A: At concentrations >500 nM, Ceritinib loses its ALK specificity and begins to potently inhibit IGF-1R (Insulin-like Growth Factor 1 Receptor) and INSR (Insulin Receptor) .

The Selectivity Window

Ceritinib is not a "clean" ALK inhibitor like Alectinib. It has a narrow therapeutic window regarding the insulin axis.

Target KinaseIC50 (Cell-free)Selectivity Ratio (vs. ALK)Consequence of Inhibition
ALK (Primary) 0.15 - 0.2 nM 1xTherapeutic Effect (Apoptosis in ALK+ cells)
IGF-1R 8 nM ~40xMetabolic disruption, reduced survival signaling
INSR 7 nM ~35xHyperglycemia (in vivo), metabolic stress
STK22D 23 nM~115xUnknown (potential toxicity)

Data compiled from Friboulet et al. (2014) and Marsilje et al. (2013).

Experimental Strategy: The "Window of Truth"

To ensure your phenotype is ALK-driven, you must titrate your dose strictly within the selectivity window.

  • Dose Titration: Run dose-response curves from 1 nM to 1 µM .

    • ALK-driven effects should plateau between 10 nM and 100 nM .

    • IGF-1R/INSR effects typically onset > 200-500 nM .

  • Negative Control: Always run A549 or H460 (ALK-negative, KRAS-mutant) cells in parallel.

    • If A549 cells die at your chosen dose, you are observing off-target toxicity (likely IGF-1R or general cytotoxicity).

Module 3: Validating Specificity (Rescue & Knockdown)

Q: How do I prove the effects I see are ALK-dependent and not due to IGF-1R inhibition?

A: Since IGF-1R signaling often supports cell survival, inhibiting it can mimic ALK inhibition. You must use orthogonal validation methods.

Method A: The Constitutive Active Rescue

Transfect your cells with a constitutively active mutant of a downstream effector (e.g., myr-AKT ) that is independent of ALK but also downstream of IGF-1R.

  • Note: This is difficult because ALK and IGF-1R share the PI3K/AKT pathway.

Method B: The "Alectinib Cross-Check" (Recommended)

Alectinib is structurally distinct and does not inhibit IGF-1R or INSR.

  • Protocol: Treat cells with Ceritinib (100 nM) and Alectinib (100 nM) side-by-side.

  • Interpretation:

    • If both drugs kill the cells: The effect is likely ALK-driven.

    • If only Ceritinib kills the cells (and Alectinib does not): The effect is likely an off-target liability (IGF-1R/INSR) or toxicity.

Visualization: Experimental Decision Logic

specificity_logic obs Observation: Cell Death with c-Ceritinib control Test in ALK(-) Line (e.g. A549) obs->control result_neg ALK(-) Cells Die? control->result_neg off_target Conclusion: Off-Target Effect (TFA toxicity or IGF-1R) result_neg->off_target Yes on_target_check Cross-Check with Alectinib result_neg->on_target_check No alec_result Alectinib also kills? on_target_check->alec_result true_alk Conclusion: Valid ALK-Driven Effect alec_result->true_alk Yes polypharm Conclusion: Ceritinib-Specific Polypharmacology alec_result->polypharm No

Caption: Figure 2. Decision tree to distinguish on-target ALK inhibition from off-target effects.

Module 4: In Vivo Mitigation (Gastrointestinal Toxicity)

Q: My mice are losing weight and suffering from diarrhea. How do I mitigate this?

A: Gastrointestinal (GI) toxicity is the primary Dose-Limiting Toxicity (DLT) for Ceritinib, caused by high local drug concentrations in the gut irritating the mucosa.

Strategy 1: The "Food Effect" Optimization

Clinical data (ASCEND-8 trial) proved that administering Ceritinib with food increases bioavailability (AUC), allowing for a lower administered dose with equal systemic efficacy but reduced GI exposure.

  • Standard Protocol (Fasted): 50 mg/kg via oral gavage. High GI toxicity risk.

  • Optimized Protocol (Fed): 25-30 mg/kg via oral gavage immediately after a high-fat chow meal.

    • Mechanism:[1][2][3] Food increases solubilization and absorption, reducing the amount of unabsorbed drug remaining in the gut lumen to cause irritation.

Strategy 2: Vehicle Selection

Avoid simple aqueous suspensions if using the TFA salt. Use a vehicle that coats the mucosa or improves uptake.

  • Recommended Vehicle: 0.5% Methylcellulose + 0.5% Tween 80.

  • Alternative: PEG400 (20%) / Water (80%).

References
  • Friboulet, L. et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer.[4] Cancer Discovery, 4(6), 662-673.

  • Marsilje, T. H. et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690.

  • Cho, B. C. et al. (2017). Efficacy and safety of ceritinib (450 mg/d or 600 mg/d) with food vs 750 mg/d fasted in patients with ALK-positive NSCLC: Primary efficacy results from the ASCEND-8 study. Journal of Thoracic Oncology, 12(11), 1357-1367.

  • Remsing Rix, L. L. et al. (2013). GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells. ACS Chemical Biology, 8(4), 810-815. (Reference for chemical proteomics methodology identifying off-targets).

Sources

Optimization

Technical Support Center: Interpreting Dose-Response Curves for c-Ceritinib TFA Salt

Welcome to the technical support center for c-Ceritinib TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into utilizing c-Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for c-Ceritinib TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into utilizing c-Ceritinib TFA salt effectively in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your dose-response curves are not only generated but also accurately interpreted.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and mechanism of action of c-Ceritinib TFA salt, providing a solid foundation for your experimental design.

Q1: What is c-Ceritinib TFA salt and its primary mechanism of action?

A1: Ceritinib is a highly potent and selective, ATP-competitive tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] In specific cancers, such as a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[1][4] This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation and survival.[4][5] Ceritinib binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[1][4] This action blocks downstream signaling pathways crucial for tumor growth, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][6][7] The "c" prefix in c-Ceritinib TFA salt indicates it is a coupleable analog with a linker, and TFA (trifluoroacetic acid) salt refers to its formulation.[8]

Q2: How does the in vitro potency of Ceritinib compare to the first-generation ALK inhibitor, Crizotinib?

A2: In vitro enzymatic assays have demonstrated that Ceritinib is significantly more potent than Crizotinib. It has been shown to be approximately 20-fold more potent against ALK than Crizotinib.[6][9] This increased potency means that Ceritinib can suppress ALK phosphorylation and its downstream signaling pathways at lower concentrations.[4][6] This is a critical factor in its efficacy, especially in overcoming resistance to Crizotinib.[6]

Q3: What are the known off-target effects of Ceritinib that could influence experimental results?

A3: While Ceritinib is highly selective for ALK, it does exhibit activity against other kinases, which can be a consideration in experimental design, particularly when working with ALK-negative cell lines or studying resistance mechanisms. At clinically relevant concentrations, known off-targets that may produce biological effects include the Insulin-like Growth Factor 1 Receptor (IGF-1R), ROS1, FAK1, and RSK1/2.[2][3][7][8][10] Inhibition of these kinases can contribute to Ceritinib's anti-proliferative effects independently of its action on ALK.[7][10]

Q4: What is the significance of Ceritinib's activity against Crizotinib-resistant mutations?

A4: A major clinical challenge with Crizotinib is the development of acquired resistance, often through secondary mutations in the ALK kinase domain.[9][11] Ceritinib was specifically developed to overcome this resistance.[11] It has demonstrated potent activity against several common Crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[2][6] However, it is important to note that some mutations, such as G1202R and F1174C, may still confer resistance to Ceritinib.[6] This highlights the importance of understanding the specific genetic background of the cell lines or patient samples being studied.

Troubleshooting Guide for Dose-Response Curves

This section provides practical solutions to common problems encountered when generating and interpreting dose-response curves for c-Ceritinib TFA salt.

Issue 1: My dose-response curve has a shallow slope or does not reach 100% inhibition (a "non-ideal" curve).

Possible Causes & Solutions:

  • Off-Target Effects: At higher concentrations, Ceritinib may inhibit other kinases that influence cell viability, leading to a complex dose-response relationship.[7][10]

    • Solution: Consider using a more specific ALK inhibitor as a control to dissect ALK-dependent versus off-target effects. Also, perform target engagement assays (e.g., Western blot for phosphorylated ALK) to correlate the phenotypic response with on-target inhibition.

  • Cellular Heterogeneity: The cell population may contain a mix of sensitive and resistant cells.

    • Solution: If possible, use single-cell cloning to establish a more homogenous population. Alternatively, analyze the expression of ALK and known resistance markers in your cell line.

  • Experimental Artifacts: Issues with compound solubility, stability, or assay conditions can affect the curve shape.

    • Solution: Ensure complete solubilization of the c-Ceritinib TFA salt in a suitable solvent like DMSO before further dilution in culture media.[6] Prepare fresh drug dilutions for each experiment to avoid degradation. Optimize cell seeding density and incubation time.

Issue 2: The IC50/GI50 values I'm getting are inconsistent between experiments.

Possible Causes & Solutions:

  • Variability in Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media components can all impact drug sensitivity.

    • Solution: Standardize your cell culture protocol. Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments.

  • Inaccurate Drug Concentrations: Errors in serial dilutions or degradation of the stock solution can lead to significant variability.

    • Solution: Carefully prepare and validate your serial dilutions. Store the c-Ceritinib TFA salt stock solution at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Assay Readout Variability: The choice of viability assay (e.g., MTS, CellTiter-Glo) and the timing of the readout can influence the calculated IC50.

    • Solution: Choose an assay that is linear within the range of cell numbers used. Ensure that the incubation time is sufficient for the drug to exert its effect but not so long that untreated cells become over-confluent.

Issue 3: My ALK-positive cell line is showing unexpected resistance to Ceritinib.

Possible Causes & Solutions:

  • Acquired Resistance Mutations: As with clinical settings, prolonged exposure to Ceritinib in cell culture can lead to the selection of resistant clones harboring new ALK mutations.[9]

    • Solution: Sequence the ALK kinase domain of your resistant cell line to identify potential mutations.

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative survival pathways that are independent of ALK signaling.[9]

    • Solution: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify activated bypass pathways in your resistant cells. This may reveal new therapeutic targets for combination therapies.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

    • Solution: Investigate the expression of common drug efflux pumps like P-glycoprotein (ABCB1) or BCRP (ABCG2). Co-treatment with an inhibitor of these pumps can help determine their role in the observed resistance.

Data Presentation

Table 1: In Vitro Potency of Ceritinib in ALK-Positive NSCLC Cell Lines
Cell LineALK Fusion VariantCeritinib GI50 (nM)Crizotinib GI50 (nM)Fold Difference (Crizotinib/Ceritinib)Reference
H3122EML4-ALK21151~7.2[6]
H2228EML4-ALK25237~9.5[6]

GI50: The concentration of drug that causes 50% inhibition of cell growth.

Experimental Protocols & Workflows

Generating a Dose-Response Curve for c-Ceritinib TFA Salt

This protocol outlines a standard cell viability assay to determine the IC50 or GI50 of c-Ceritinib TFA salt.

Materials:

  • ALK-positive cancer cell line (e.g., H3122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • c-Ceritinib TFA salt

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Drug Preparation and Dilution:

    • Prepare a concentrated stock solution of c-Ceritinib TFA salt in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point curve from 10 µM to 0.1 nM).

  • Cell Treatment:

    • Carefully add the diluted drug solutions to the appropriate wells. Include vehicle control (DMSO-treated) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for the chosen cell viability reagent. For CellTiter-Glo®, this typically involves adding the reagent to each well and incubating for a short period to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% viability) and background (0% viability).

    • Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50/GI50 value.

Visualizing the ALK Signaling Pathway and Ceritinib's Point of Intervention

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates JAK JAK EML4_ALK->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Ceritinib c-Ceritinib TFA salt Ceritinib->EML4_ALK Inhibits Autophosphorylation Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture ALK+ Cell Line Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep 2. Prepare c-Ceritinib Serial Dilutions Treatment 4. Add Drug Dilutions to Cells Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 72h Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition 7. Read Plate Viability_Assay->Data_Acquisition Curve_Fitting 8. Normalize Data & Fit Dose-Response Curve Data_Acquisition->Curve_Fitting IC50 9. Determine IC50/GI50 Curve_Fitting->IC50

Caption: Workflow for generating a dose-response curve and calculating the IC50.

References

  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662-673. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceritinib? [Link]

  • Kim, D. W., et al. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung Cancer: Targets and Therapy, 6, 43–51. [Link]

  • Felip, E., et al. (2014). Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. Translational Lung Cancer Research, 3(4), 240–242. [Link]

  • Passiglia, F., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2175–2186. [Link]

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. bioRxiv. [Link]

  • Addeo, A., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 7(Suppl 2), S137–S148. [Link]

  • Katayama, R., et al. (2015). Fig. 2. Ceritinib-refractory patient-derived cells were resistant to... ResearchGate. [Link]

  • Khozin, S., et al. (2015). Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 6(1), 58–63. [Link]

  • Amsbio. c-Ceritinib TFA salt, AMS.T30776-100-MG. [Link]

  • PubChem. Ceritinib. [Link]

Sources

Troubleshooting

Technical Support Center: c-Ceritinib TFA Salt Stability &amp; Handling

Topic: Prevention of c-Ceritinib TFA Salt Degradation Document ID: TS-LDK378-TFA-01 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Chemical Biologists, PROTAC Researchers Executive Summary: The "c-"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of c-Ceritinib TFA Salt Degradation

Document ID: TS-LDK378-TFA-01 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Chemical Biologists, PROTAC Researchers

Executive Summary: The "c-" Factor

Critical Note on Nomenclature: In the context of research reagents, "c-Ceritinib" often refers to a functionalized or "coupleable" analog of Ceritinib (LDK378) designed with a linker (alkyl or PEG) for conjugation, typically used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes.

Unlike the clinical dihydrochloride salt of Ceritinib (which is relatively stable), the TFA (Trifluoroacetate) salt form of these functionalized intermediates presents unique stability challenges. The presence of the TFA counterion makes the compound hygroscopic and acidic , creating a microenvironment that accelerates hydrolysis and oxidation.

Interactive Troubleshooting Guide

Module A: Physical Appearance & Storage Issues
Symptom Probable Cause Immediate Action Prevention Strategy
Material has turned from white/off-white to yellow/orange. Oxidative Degradation. The piperidine ring or the linker amine is oxidizing. Light exposure often accelerates this.Stop. Do not use for critical

or

assays. Check purity via LC-MS.
Store in amber vials under Argon/Nitrogen.
Powder has become sticky or "gum-like." Hygroscopicity (Moisture Uptake). TFA salts are notorious for pulling atmospheric moisture, leading to hydrolysis.Desiccate. Place in a vacuum desiccator with

overnight. If "gum" persists, re-lyophilize.
Store at -20°C or -80°C in a sealed container with desiccant packets.
Unexpected mass shift (+18 Da or +16 Da) in LC-MS. Hydrolysis (+18) or Oxidation (+16). Acidic microenvironment (TFA) + Water = Hydrolysis of amides/esters in the linker.Discard. Hydrolysis products will compete for binding but lack functional efficacy.Minimize freeze-thaw cycles. Keep DMSO stocks anhydrous.
Module B: Solubilization & Assay Performance

Q: My c-Ceritinib TFA salt precipitated after adding it to cell culture media. Why?

  • A: This is a "pH Shock" precipitation.

    • Mechanism: The TFA salt is acidic.[1] When diluted into buffered media (pH 7.4), the local pH shift can cause the free base of the hydrophobic Ceritinib core to crash out before it disperses, especially if the final concentration is high (>10 µM).

    • Fix: Pre-dilute the DMSO stock into a small volume of PBS/Media with vigorous vortexing before adding to the bulk cells, or lower the final concentration. Ensure DMSO concentration is <0.5% to avoid solvent toxicity.

Q: I see high cytotoxicity in my "control" arm using this compound. Is it off-target effects?

  • A: It might be TFA Toxicity .[1][2]

    • Mechanism: High concentrations of TFA salts can acidify culture media or directly affect cellular respiration.

    • Test: Run a "TFA control" (DMSO containing equivalent TFA molarity) or perform a salt exchange (see Protocol 3) to convert to HCl or Citrate salt.

Technical Deep Dive: Degradation Mechanisms

The stability of c-Ceritinib TFA is governed by three competing vectors: Acidity , Moisture , and Temperature .

The Degradation Triad (Graphviz Visualization)

Ceritinib_Degradation TFA_Salt c-Ceritinib (TFA Salt Form) Acid_Env Acidic Micro-environment (pH < 3 in solid state) TFA_Salt->Acid_Env Intrinsic Property Moisture Atmospheric Moisture (H2O) Moisture->Acid_Env Absorbed by Salt Light UV/Visible Light Oxidation Oxidation (N-oxide formation) Light->Oxidation Radical Initiation Hydrolysis Hydrolysis (Linker/Amide Cleavage) Acid_Env->Hydrolysis Catalyzes Tox Cellular Toxicity (Acidification) Acid_Env->Tox In Assay Media Loss_Potency Loss of Potency (Inactive) Hydrolysis->Loss_Potency Oxidation->Loss_Potency

Figure 1: Mechanistic pathway of c-Ceritinib TFA salt degradation. Note that the TFA counterion acts as a hygroscopic magnet, creating an acidic localized environment that catalyzes hydrolysis.

Validated Protocols

Protocol 1: Optimal Stock Solution Preparation

Goal: Create a stable liquid stock for long-term storage.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why? Water in standard DMSO will promote acid-catalyzed hydrolysis over time.

  • Concentration: Aim for 10 mM to 50 mM .

    • Why? Higher concentrations are generally more stable than dilute ones due to self-buffering effects and reduced solvent-to-solute ratio.

  • Aliquot Strategy:

    • Divide stock into single-use aliquots (e.g., 20 µL).

    • Do NOT store in a large bulk vial that is repeatedly thawed.

  • Storage: Store at -80°C .

    • Shelf Life: ~6 months at -80°C; <1 month at -20°C.

Protocol 2: Handling Hygroscopic Solids

Goal: Prevent the "sticky gum" phenomenon.

  • Remove the vial from the freezer.

  • Equilibrate: Let the closed vial sit at room temperature for 15–30 minutes before opening.

    • Critical Step: Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic TFA salt.

  • Weigh quickly in a low-humidity environment (or glovebox if available).

  • Purge the headspace with Argon or Nitrogen gas before re-sealing.

Protocol 3: TFA-to-HCl Salt Exchange (For Sensitive Bioassays)

Goal: Remove toxic TFA counterions if they interfere with cellular assays.

  • Dissolve c-Ceritinib TFA in a minimal amount of MeOH or MeCN.

  • Add 10–20 equivalents of HCl (using 0.1 M HCl in water or dioxane).

  • Lyophilize (freeze-dry) the solution.

  • Repeat the process 2–3 times.

    • Result: The volatile TFA (boiling point 72°C) is removed during lyophilization, replaced by the stronger, non-volatile Chloride counterion.

  • Verification: Check removal via ¹⁹F-NMR (Fluorine NMR).

Frequently Asked Questions (FAQ)

Q1: Can I dissolve c-Ceritinib TFA in Ethanol?

  • Answer: Yes, but it is not recommended for storage . Ethanol is protic and often contains trace water. In the presence of the acidic TFA counterion, ethanol can undergo esterification or promote trans-esterification of the linker over long periods. Use DMSO for storage.

Q2: Is the "c-Ceritinib" linker stable in plasma?

  • Answer: It depends on the linker chemistry. If it is an alkyl chain, it is generally stable. If it contains ester or hydrazone bonds, the TFA salt form's acidity can pre-degrade it before it even enters the plasma. Always check LC-MS purity immediately before in vivo use.

Q3: Why does the datasheet say "Store at -20°C" but you recommend -80°C?

  • Answer: Commercial datasheets provide minimum requirements for short-term logistics. For research labs keeping stocks for months, -80°C significantly slows the kinetic rate of hydrolysis and oxidative degradation, which is critical for high-precision

    
     measurements.
    

References

  • FDA Center for Drug Evaluation and Research. (2014). Application Number: 205755Orig1s000 - Chemistry Review (Ceritinib). Retrieved from [Link]

    • Context: Defines the pH-dependent solubility profile and stability of the parent molecule LDK378.
  • Spector, I., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels.[3][4] Faraday Discussions.[4] Retrieved from [Link]

    • Context: Authoritative source on the physicochemical liabilities (hygroscopicity/toxicity) of TFA salts in pharmaceutical research.
  • AMSBIO. (n.d.).[5] c-Ceritinib TFA salt Product Data. Retrieved from [Link]

    • Context: Verification of "c-Ceritinib" as a functionalized/coupleable research reagent distinct
  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great, but... practical strategies to handle TFA salts. Journal of Medicinal Chemistry. Context: General medicinal chemistry best practices for handling TFA salts in library synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: c-Ceritinib TFA Salt vs. Second-Generation ALK Inhibitors

Executive Summary: The Researcher’s Verdict In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, c-Ceritinib TFA salt represents a critical reagent for preclinical evaluation. While clinical guidelines often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Researcher’s Verdict

In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, c-Ceritinib TFA salt represents a critical reagent for preclinical evaluation. While clinical guidelines often favor Alectinib due to its superior safety profile (specifically regarding metabolic toxicity), Ceritinib remains a vital benchmark in drug discovery for three specific reasons:

  • IGF-1R/INSR Cross-Reactivity: Unlike Alectinib, Ceritinib is a potent inhibitor of the Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (INSR). This makes it a unique tool for studying multi-kinase dependency in resistant cell lines, albeit a driver of hyperglycemia in in vivo models.

  • Solubility Profile (TFA Form): The trifluoroacetate (TFA) salt form offers superior solubility in polar organic solvents (DMSO) compared to the free base, facilitating higher concentration stock solutions for high-throughput screening (HTS).

  • Mutation Sensitivity: It serves as the standard control for L1196M "gatekeeper" mutation efficacy, distinct from the broader spectrum coverage of Brigatinib.

Chemical & Physical Properties: The TFA Advantage

For in vitro researchers, the choice between Free Base and Salt forms is dictated by assay conditions.

Why c-Ceritinib TFA?

The free base of Ceritinib is highly lipophilic (LogP ~4.6), leading to precipitation in aqueous buffers used for kinase assays. The TFA salt enhances solubility and stability in DMSO stocks.

Featurec-Ceritinib TFA Saltc-Ceritinib Free BaseAlectinib HCl
Primary Utility In vitro Kinase Assays, Cell Viability ScreensIn vivo formulation (requires vehicles)Clinical/Preclinical Standard
Solubility (DMSO) High (>50 mg/mL)Moderate (<10 mg/mL)High (>40 mg/mL)
Aqueous Solubility Low (requires buffer/surfactant)Very Low (insoluble)Low
pH Influence Acidic (dissociation releases TFA)Neutral/BasicAcidic

Critical Protocol Note: When using TFA salts in cellular assays, the dissociation of trifluoroacetic acid can lower the pH of culture media (e.g., RPMI/DMEM), potentially causing non-specific cytotoxicity. Always buffer with HEPES (10-25 mM) to maintain physiological pH.

Kinase Selectivity & Potency Profiling

The defining characteristic of second-generation ALK inhibitors is their ability to overcome crizotinib-resistance mutations. However, their off-target profiles differ drastically.

Table 1: Comparative IC50 Values (Enzymatic & Cellular)
Target / Mutationc-Ceritinib (Gen 2)Alectinib (Gen 2)Brigatinib (Gen 2)Crizotinib (Gen 1 - Ref)
ALK (WT) 0.2 nM1.9 nM0.6 nM3.0 nM
ALK L1196M (Gatekeeper) Potent (~3-5 nM)Potent (~20 nM)Potent (~2 nM)Resistant (>500 nM)
ALK G1269A PotentPotentPotentResistant
ALK G1202R (Solvent Front) Resistant (>100 nM)Resistant (>100 nM)Moderate ActivityResistant
IGF-1R / INSR High Potency (<50 nM) Low Potency (>1000 nM)Moderate (>200 nM)Moderate
ROS1 PotentLow PotencyPotentPotent
Mechanism of Action & Selectivity

Ceritinib binds to the ATP-binding pocket of ALK. Its high affinity for IGF-1R is the primary differentiator from Alectinib. This "off-target" effect is mechanistically relevant for researchers studying bypass signaling pathways where tumors upregulate IGF-1R to escape ALK inhibition.

ALK_Pathway_Inhibition ALK_Fusion EML4-ALK Fusion (Constitutive Activation) RAS RAS ALK_Fusion->RAS PI3K PI3K / AKT ALK_Fusion->PI3K ATP ATP ATP->ALK_Fusion Phosphorylation Inhibitor_Ceritinib c-Ceritinib (Blocks ATP Binding) Inhibitor_Ceritinib->ALK_Fusion Inhibits IGF1R IGF-1R / INSR (Off-Target) Inhibitor_Ceritinib->IGF1R Potent Inhibition (Unique to Ceritinib) Inhibitor_Alectinib Alectinib (High Selectivity) Inhibitor_Alectinib->ALK_Fusion Inhibits Inhibitor_Alectinib->IGF1R Weak/No Inhibition MAPK MAPK / ERK RAS->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Toxicity Hyperglycemia / GI Toxicity (In Vivo Side Effect) IGF1R->Toxicity

Figure 1: Signal Transduction and Inhibition Profile. Note the distinct inhibition of IGF-1R by Ceritinib, which differentiates it from Alectinib.

Resistance Mutation Landscape[2]

The primary utility of second-generation inhibitors is overcoming the L1196M mutation. However, the G1202R "solvent front" mutation remains a challenge for both Ceritinib and Alectinib, typically requiring a third-generation inhibitor (Lorlatinib) or potentially Brigatinib.

Experimental Workflow: Choosing the Right Inhibitor

Use the following logic flow to select the appropriate inhibitor for your resistant cell line models.

Resistance_Logic Start ALK+ Cell Line Resistant to Crizotinib Genotyping Genotype ALK Domain Start->Genotyping L1196M L1196M (Gatekeeper) Genotyping->L1196M G1269A G1269A Genotyping->G1269A G1202R G1202R (Solvent Front) Genotyping->G1202R WT_Amp ALK WT Amplification Genotyping->WT_Amp Use_Ceritinib Use c-Ceritinib or Alectinib L1196M->Use_Ceritinib G1269A->Use_Ceritinib Use_Brigatinib Use Brigatinib (or Lorlatinib) G1202R->Use_Brigatinib Secondary Choice Use_Lorlatinib Use Lorlatinib (3rd Gen) G1202R->Use_Lorlatinib Primary Choice WT_Amp->Use_Ceritinib

Figure 2: Inhibitor Selection Logic based on ALK Mutation Status.

Experimental Protocols

Protocol A: Preparation of c-Ceritinib TFA Stock (10 mM)

Objective: Create a stable stock solution for cellular IC50 determination.

  • Weighing: Accurately weigh 6.15 mg of c-Ceritinib TFA salt (MW: ~615.3 g/mol , verify specific batch MW).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Do not use aqueous buffers at this stage; the salt may precipitate or hydrolyze over time.

  • Vortexing: Vortex vigorously for 30 seconds. The TFA salt should dissolve rapidly compared to the free base.

  • Aliquot & Storage: Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Cellular Treatment (pH Correction)

Objective: Treat cells without inducing acid-stress artifacts.

  • Dilution: Dilute the 10 mM DMSO stock into culture media (e.g., RPMI + 10% FBS) to reach the desired final concentration (e.g., 1 µM).

  • Buffering:

    • Observation: For high concentrations (>5 µM), check the media color (Phenol Red). If it turns yellow (acidic), the TFA is affecting pH.

    • Correction: Supplement media with 25 mM HEPES buffer prior to drug addition.

  • Incubation: Incubate cells for 72 hours.

  • Readout: Perform CellTiter-Glo or Western Blot (pALK Y1604).

References

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[1][2][3] Cancer Discovery, 4(6), 662-673.[1][3]

  • Sakamoto, H., et al. (2011). "CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant."[4][5][6] Cancer Cell, 19(5), 679-690.[5][6]

  • Zhang, S., et al. (2016). "The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models." Clinical Cancer Research, 22(22), 5527-5538.

  • Shaw, A. T., et al. (2017). "Alectinib versus Crizotinib in Treatment-Naïve ALK-Positive Non-Small-Cell Lung Cancer." The New England Journal of Medicine, 377, 829-838.

  • Toyokawa, G., & Seto, T. (2015). "Updated Evidence on the Mechanisms of Resistance to ALK Inhibitors and Strategies to Overcome Such Resistance." Clinical Medicine Insights: Oncology, 9, 29-37.

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profile of Ceritinib (LDK378) &amp; c-Ceritinib TFA Salt

The following guide details the cross-reactivity profile of Ceritinib (LDK378), with a specific technical focus on the distinction between the therapeutic agent and the chemical probe often designated as c-Ceritinib (a l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profile of Ceritinib (LDK378), with a specific technical focus on the distinction between the therapeutic agent and the chemical probe often designated as c-Ceritinib (a linker-modified analog used in chemoproteomics).

Executive Summary & Technical Distinction

For researchers and drug developers, it is critical to distinguish between Ceritinib (the clinical ALK inhibitor) and c-Ceritinib TFA salt .

  • Ceritinib (LDK378): A second-generation, oral ALK inhibitor.[1][2] It is potent but exhibits a "medium" selectivity profile, with significant off-target activity against IGF-1R and INSR , which drives its distinct metabolic toxicity profile (hyperglycemia).

  • c-Ceritinib (Probe): A specific analog modified with a linker (often an aminopropyl group) to allow immobilization on beads for chemoproteomics . This probe has revealed that Ceritinib possesses "hidden" polypharmacology, inhibiting non-canonical targets like FAK1 , RSK1/2 , and FER at clinically relevant concentrations.

This guide compares Ceritinib against major alternatives (Crizotinib, Alectinib, Brigatinib) and details the specific cross-reactivity landscape that defines its utility and toxicity.

Molecular Mechanism & Primary Targeting

Ceritinib functions as an ATP-competitive inhibitor.[1][3] While designed to overcome Crizotinib-resistance mutations in ALK (e.g., L1196M), its structural determinants—specifically the chlorine moiety and isopropyl group—allow it to bind a broader range of kinases than the highly selective Alectinib.

Canonical vs. Non-Canonical Target Landscape

The "c-Ceritinib" probe studies have expanded the known interactome of the drug beyond standard kinase panels.

Target CategoryKinases InhibitedClinical/Experimental Implication
Primary Target ALK (Wild-type & Mutants)Efficacy in NSCLC; overcomes L1196M gatekeeper mutation.
Canonical Off-Targets IGF-1R , INSR , ROS1 , STK22D , FLT3 INSR/IGF-1R: Causes hyperglycemia and hyperinsulinemia (unique to Ceritinib among ALK inhibitors).ROS1: Therapeutic overlap for ROS1+ tumors.
Non-Canonical Targets (Revealed by c-Ceritinib)FAK1 , RSK1/2 , FER , CAMKK2 Potential efficacy in ALK-negative cancers (e.g., Cholangiocarcinoma) via multi-node pathway blockade.

Comparative Cross-Reactivity Analysis

The following table contrasts Ceritinib with its direct competitors. Note the Selectivity Entropy , where a lower number indicates higher selectivity (fewer targets).

Table 1: ALK Inhibitor Selectivity & Off-Target Profile
FeatureCeritinib (LDK378) Alectinib Crizotinib Brigatinib
ALK Potency (Cellular IC50) ~0.2 nM~1.9 nM~2–3 nM~0.6 nM
IGF-1R / INSR Inhibition High (IC50 ~7–8 nM)Negligible (>1000 nM)Low/NegligibleModerate
Metabolic Liability Hyperglycemia (Common)NoneNoneNone
Kinome Selectivity Medium (Hits ~16 kinases)High (Hits ~4 kinases)Low (Hits ~28 kinases)Broad (Hits ~48 kinases)
Key Off-Targets ROS1, FAK, RSK, FLT3RET, LTKMET, ROS1, RONEGFR (mut), ROS1, FLT3
CNS Penetration Moderate (P-gp substrate)High (Not a P-gp substrate)PoorModerate/High

Expert Insight: The high affinity of Ceritinib for INSR (Insulin Receptor) is the causative factor for the hyperglycemia observed in patients. Unlike Alectinib, which spares the insulin signaling axis, Ceritinib blocks basal insulin signaling, necessitating glucose monitoring during use.

Visualization: Signaling Pathways & Toxicity

The diagram below illustrates the dual mechanism: Therapeutic ALK inhibition vs. Metabolic toxicity via INSR/IGF-1R blockade.

Ceritinib_Pathway cluster_drug Therapeutic Agent cluster_tumor Tumor Cell (ALK+) cluster_metabolic Healthy Tissue (Liver/Muscle) Ceritinib Ceritinib (LDK378) ALK ALK Fusion (Constitutive Active) Ceritinib->ALK Inhibits (IC50 0.2nM) INSR Insulin Receptor (INSR) Ceritinib->INSR Cross-Reacts (IC50 ~7nM) IGF1R IGF-1R Ceritinib->IGF1R Cross-Reacts (IC50 ~8nM) STAT3 STAT3 AKT_Tumor AKT/mTOR ALK->AKT_Tumor Activates Apoptosis Tumor Apoptosis (Therapeutic Effect) AKT_Tumor->Apoptosis Blockade leads to IRS1 IRS-1/2 INSR->IRS1 Phosphorylation Blocked Glucose Glucose Uptake IRS1->Glucose Reduced Hyperglycemia Hyperglycemia (Adverse Event) Glucose->Hyperglycemia Causes

Caption: Figure 1: Dual Mechanism of Action. Ceritinib inhibits ALK in tumor cells but simultaneously cross-reacts with INSR/IGF-1R in healthy tissues, disrupting glucose homeostasis.

Experimental Protocols

A. Chemoproteomics using c-Ceritinib (Probe)

This workflow is required if you are using the "c-Ceritinib" reagent to identify novel binding partners in a specific cell line.

Reagents:

  • c-Ceritinib TFA Salt: (Ceritinib analog with linker).[4]

  • Affinity Beads: Sepharose or Magnetic beads (e.g., NHS-activated).

  • Lysate: Cell lysate from target tissue.

Workflow:

  • Coupling: Incubate c-Ceritinib TFA salt with NHS-activated beads at pH 8.0 (coupling buffer) overnight. Block remaining active sites with ethanolamine.

  • Lysate Preparation: Lyse cells in non-denaturing lysis buffer (20 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, Protease/Phosphatase Inhibitors).

  • Competition Assay (Control): Divide lysate into two aliquots.

    • Vehicle: Treat with DMSO.

    • Competition: Treat with excess free Ceritinib (LDK378) (20 µM) for 30 min.

  • Pull-Down: Incubate both aliquots with c-Ceritinib-coupled beads for 2–4 hours at 4°C.

  • Wash: Wash beads 3x with lysis buffer to remove non-specific binders.

  • Elution & Analysis: Elute bound proteins with SDS sample buffer. Analyze via LC-MS/MS or Western Blot (probing for FAK, RSK, ALK).

    • Validation: True targets will show reduced binding in the "Competition" sample (displaced by free drug).

B. Standard Kinase Profiling (Biochemical)

For validating the IC50 of Ceritinib against INSR or ALK.

  • Assay Format: FRET-based (e.g., LanthaScreen) or Radiometric (33P-ATP).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction:

    • Incubate Kinase (ALK or INSR) + Substrate + Ceritinib (10-point dilution series).

    • Initiate with ATP (at Km concentration).

  • Readout: Measure phosphorylation after 60 min.

  • Calculation: Fit data to a sigmoidal dose-response equation to derive IC50.

Handling & Stability: Ceritinib TFA Salt

If you are using the research-grade TFA salt, solubility differs from the free base.

  • Solubility: Soluble in DMSO (up to ~50 mg/mL). Poorly soluble in water.

  • Reconstitution:

    • Dissolve powder in anhydrous DMSO to create a stock (e.g., 10 mM).

    • Aliquot and store at -80°C . Avoid repeated freeze-thaw cycles (limit to <3).

  • Cell Culture Use: Dilute DMSO stock into culture medium immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

  • pH Sensitivity: Ceritinib solubility is pH-dependent (higher solubility at low pH). In physiological buffers, it may precipitate at high concentrations (>10 µM) if not properly mixed.

References

  • ClinPGx. (2016). Ceritinib: Description and Pharmacogenomics. ClinPGx Database. Link

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery.

  • Sakamoto, A., et al. (2020). Ceritinib Aggravates Glycemic Control in Insulin-treated Patients with Diabetes and Metastatic ALK-positive Lung Cancer. Internal Medicine.[5] Link

  • Clauder, M., et al. (2025). Polypharmacology-based ceritinib repurposing using integrated functional proteomics. ResearchGate / Nature Communications (Related). Link

  • FDA Access Data. (2014). Ceritinib (Zykadia) Prescribing Information and Pharmacology Review.Link

Sources

Validation

A Head-to-Head Comparison of c-Ceritinib TFA Salt and Lorlatinib in Resistant ALK-Positive Cancer Models

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Evolving Challenge of Resistance in ALK-Driven Cancers Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Challenge of Resistance in ALK-Driven Cancers

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive malignancies. However, the initial success of first-generation inhibitors like crizotinib is often temporary, as tumors inevitably develop resistance. This has spurred the development of next-generation ALK inhibitors with improved potency and the ability to overcome these resistance mechanisms.

This guide provides an in-depth, head-to-head comparison of two prominent ALK inhibitors: c-Ceritinib TFA salt, a potent second-generation TKI, and lorlatinib, a third-generation TKI specifically designed to combat resistance to its predecessors. We will delve into their mechanisms of action, comparative efficacy in preclinical resistant models with supporting experimental data, and provide detailed protocols for key assays used in their evaluation.

The Molecular Battleground: ALK Signaling and Mechanisms of Resistance

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK tyrosine kinase.[2] This aberrant signaling drives downstream pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Resistance to ALK inhibitors arises through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations within the ALK kinase domain that interfere with drug binding. A notable example is the G1202R "solvent front" mutation, which confers broad resistance to many ALK inhibitors.[3]

  • Off-target resistance: Cancer cells can activate alternative signaling pathways to bypass their dependence on ALK. This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET.

Diagram 1: Simplified ALK Signaling Pathway and Points of Inhibition

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ceritinib c-Ceritinib TFA salt Ceritinib->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Caption: ALK signaling activates downstream pathways promoting cell growth. Both c-Ceritinib and lorlatinib inhibit the ALK protein.

Head-to-Head Preclinical Efficacy in Resistant Models

The true test of a next-generation TKI lies in its ability to overcome resistance to previous therapies. Preclinical studies utilizing cancer cell lines harboring specific ALK resistance mutations are crucial for evaluating and comparing the efficacy of these inhibitors.

In Vitro Sensitivity Profile

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for c-Ceritinib TFA salt and lorlatinib against various ALK-mutant cell lines, including those resistant to first and second-generation TKIs.

Cell Line / ALK Mutationc-Ceritinib TFA salt IC50 (nM)Lorlatinib IC50 (nM)Reference
EML4-ALK v1 (Wild-Type)~15<10[4]
EML4-ALK L1196MSensitive18[4]
EML4-ALK G1202RInactive37[4]
EML4-ALK G1202R/L1196MResistant1,116[4]
MGH051-2C (EML4-ALK G1202R)>1000~100[5]
MGH084-1D (EML4-ALK I1171N, C1156Y)~500~50[5]

Key Insights from In Vitro Data:

  • Lorlatinib's Potency Against G1202R: The data clearly demonstrates lorlatinib's superior activity against the highly resistant G1202R mutation, a key limitation of c-Ceritinib TFA salt and other second-generation inhibitors.[3][6]

  • Compound Mutations Pose a Challenge: While highly potent, lorlatinib's efficacy can be compromised by the emergence of compound mutations, such as G1202R/L1196M, highlighting the continuous evolution of resistance.[4]

  • Efficacy in Ceritinib-Resistant Models: In patient-derived cell lines that have developed resistance to ceritinib, lorlatinib demonstrates significant activity, particularly in those harboring on-target ALK mutations.[5]

In Vivo Tumor Growth Inhibition

The efficacy of these inhibitors is further validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocols for Comparative Efficacy Studies

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to compare c-Ceritinib TFA salt and lorlatinib.

Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines

Objective: To develop cell line models that mimic clinical resistance to ALK inhibitors.

Methodology:

  • Cell Culture: Culture ALK-positive cancer cell lines (e.g., H3122, H2228) in their recommended growth medium.

  • Dose Escalation: a. Begin by treating the cells with the ALK inhibitor (c-Ceritinib TFA salt or lorlatinib) at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth). b. Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[8] c. Continue this dose escalation over several months until the cells can proliferate in a high concentration of the drug (e.g., 1 µM).[2]

  • Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.

  • Characterization: Confirm the resistance phenotype by performing cell viability assays and characterize the underlying resistance mechanism (e.g., ALK gene sequencing, phospho-RTK arrays).[9]

Diagram 2: Workflow for Generating Resistant Cell Lines

resistance_workflow start Parental ALK+ Cell Line treatment Continuous Exposure to Increasing Concentrations of ALK Inhibitor start->treatment selection Selection of Resistant Population treatment->selection cloning Single-Cell Cloning selection->cloning characterization Characterization of Resistant Clones (Sequencing, Viability Assays) cloning->characterization end Established Resistant Cell Line characterization->end

Caption: A stepwise process for developing drug-resistant cancer cell lines for preclinical studies.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To quantify the cytotoxic effects of c-Ceritinib TFA salt and lorlatinib on sensitive and resistant cell lines.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium

  • c-Ceritinib TFA salt and lorlatinib stock solutions (in DMSO)

  • Sterile 96-well cell culture plates

  • MTS reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Methodology:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of c-Ceritinib TFA salt and lorlatinib in complete culture medium. Include a vehicle control (DMSO). b. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control. c. Incubate for 72 hours.

  • MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the dose-response curves and determine the IC50 values for each inhibitor.

Protocol 3: Western Blot Analysis of ALK Signaling

Objective: To assess the inhibitory effect of c-Ceritinib TFA salt and lorlatinib on ALK phosphorylation and downstream signaling pathways.

Materials:

  • Resistant and parental cancer cell lines

  • c-Ceritinib TFA salt and lorlatinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Methodology:

  • Cell Treatment and Lysis: a. Treat cells with various concentrations of c-Ceritinib TFA salt or lorlatinib for a specified time (e.g., 2-6 hours). b. Wash the cells with ice-cold PBS and lyse them in lysis buffer. c. Determine the protein concentration of the lysates.

  • SDS-PAGE and Electrotransfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST. b. Incubate the membrane with the primary antibody overnight at 4°C.[10] c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane and add the chemiluminescent substrate. b. Visualize the protein bands using an imaging system.

  • Analysis: a. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 4: Orthotopic Lung Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy of c-Ceritinib TFA salt and lorlatinib in a more physiologically relevant tumor microenvironment.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Resistant and parental ALK-positive lung cancer cell lines

  • Surgical instruments

  • c-Ceritinib TFA salt and lorlatinib formulated for oral gavage

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells in a suitable medium.

  • Orthotopic Injection: a. Anesthetize the mouse. b. Make a small incision in the left lateral thorax to expose the lung. c. Inject the cell suspension directly into the lung parenchyma.[11][12] d. Close the incision with wound clips.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT.[13]

  • Drug Treatment: a. Once tumors are established, randomize the mice into treatment groups (vehicle control, c-Ceritinib TFA salt, lorlatinib). b. Administer the drugs daily via oral gavage at predetermined doses.

  • Efficacy Assessment: a. Measure tumor volume regularly. b. At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting). c. Calculate tumor growth inhibition for each treatment group.

Conclusion and Future Directions

This guide provides a comprehensive comparison of c-Ceritinib TFA salt and lorlatinib, highlighting their differential efficacy in preclinical models of resistant ALK-positive cancer. Lorlatinib demonstrates clear superiority against many known resistance mutations that limit the effectiveness of second-generation inhibitors like ceritinib. However, the emergence of complex compound mutations underscores the dynamic nature of cancer evolution and the need for continued drug development.

The experimental protocols detailed herein provide a framework for researchers to conduct their own head-to-head comparisons and to investigate novel therapeutic strategies. Future research should focus on:

  • Combination Therapies: Exploring combinations of ALK inhibitors with agents targeting bypass signaling pathways to overcome off-target resistance.

  • Next-Generation Inhibitors: The development of fourth-generation ALK inhibitors with activity against lorlatinib-resistant compound mutations.

  • Personalized Medicine: Utilizing patient-derived models and advanced genomic profiling to tailor ALK inhibitor therapy based on the specific resistance mechanisms present in an individual's tumor.

By employing rigorous preclinical evaluation and a deep understanding of resistance mechanisms, the scientific community can continue to advance the treatment of ALK-driven cancers and improve patient outcomes.

References

  • Wilson, A. N., Chen, B., Liu, X., et al. (2022). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology, 2374, 231-242. [Link]

  • Wilson, A. N., Chen, B., Liu, X., et al. (2022). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology. [Link]

  • Vinod, N., et al. (2021). Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents. Bio-protocol, 11(13), e4071. [Link]

  • Onn, A., et al. (2003). Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics. Current Protocols in Pharmacology. [Link]

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  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673. [Link]

  • Redaelli, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(10), 1248-1253. [Link]

  • Yoda, S., et al. (2020). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature Cancer, 1(10), 984-997. [Link]

  • Valencia-Sama, I., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Molecular Cancer Therapeutics, 22(12), 1431-1442. [Link]

  • Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(15), 1370-1379. [Link]

  • Addeo, A., & Tabbò, F. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 7(Suppl 2), S139-S148. [Link]

  • Jason, T. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]

  • Hata, A. N., et al. (2020). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature Cancer, 1(10), 984-997. [Link]

  • Tanizaki, J., et al. (2014). Activated MET acts as a salvage signal after treatment with alectinib, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer. Oncotarget, 5(15), 5912-5922. [Link]

  • Katayama, R., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences, 108(18), 7535-7540. [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Li, J., et al. (2021). Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials. BMC Cancer, 21(1), 1234. [Link]

  • Lambert, M., et al. (2021). ALK interacts with RET. Cancers, 13(11), 2736. [Link]

  • Li, Y., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer Science, 111(11), 4249-4261. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2016). Cracking the Code of Resistance across Multiple Lines of ALK Inhibitor Therapy in Lung Cancer. Cancer Discovery, 6(10), 1082-1085. [Link]

  • Schelch, K., et al. (2022). Cancer-associated fibroblasts promote drug resistance in ALK-driven lung adenocarcinoma cells by upregulating lipid biosynthesis. Molecular Oncology, 16(16), 2959-2979. [Link]

  • Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118-1133. [Link]

  • Al-Juboori, S. I., et al. (2021). Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. Cancers, 13(16), 4058. [Link]

  • Sattu, K., et al. (2013). Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells. The FEBS Journal, 280(21), 5269-5282. [Link]

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197. [Link]

  • Li, J., et al. (2024). Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis. Journal of Hematology & Oncology, 17(1), 22. [Link]

  • Lee, J., et al. (2023). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. Cancers, 15(13), 3465. [Link]

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